molecular formula C12H10O5 B1587290 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 304889-93-8

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No.: B1587290
CAS No.: 304889-93-8
M. Wt: 234.2 g/mol
InChI Key: IUZWIMVGNUDMDH-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-7(12(14)15)16-9-4-2-8-3-5-11(13)17-10(8)6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZWIMVGNUDMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391357
Record name 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304889-93-8
Record name 2-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic Acid: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological applications of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid . This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel coumarin derivatives.

Introduction: The Promise of Coumarin Scaffolds in Drug Discovery

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are widely distributed in nature and form the structural core of numerous bioactive molecules.[1] The unique physicochemical properties of the coumarin nucleus have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a diverse array of therapeutic agents.[2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[2]

The parent compound of the 7-substituted coumarins, umbelliferone (7-hydroxycoumarin), is a naturally occurring phytochemical with its own array of biological activities.[3][4] Chemical modification of the 7-hydroxyl group of umbelliferone offers a strategic approach to generate novel derivatives with potentially enhanced or novel pharmacological profiles.[3][4] This compound is one such derivative, incorporating a propanoic acid moiety at the 7-position via an ether linkage. This modification is anticipated to influence the molecule's solubility, pharmacokinetic properties, and interactions with biological targets. This guide will delve into the essential characteristics of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₅PubChem
Molecular Weight 234.20 g/mol PubChem[5]
CAS Number 304889-93-8PubChem[5]
IUPAC Name 2-(2-oxochromen-7-yl)oxypropanoic acidPubChem[5]
Predicted LogP 1.9PubChem[5]
Predicted pKa 3.10 ± 0.10ChemAxon
Appearance White solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward Williamson ether synthesis, a well-established method for forming ethers. This approach involves the reaction of umbelliferone (7-hydroxycoumarin) with an appropriate 2-halopropanoic acid derivative in the presence of a base.

Proposed Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below.

Materials:

  • 7-Hydroxycoumarin (Umbelliferone)

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Work-up and Isolation of Ester cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Acidification and Isolation of Product a Dissolve 7-hydroxycoumarin and K₂CO₃ in acetone b Add ethyl 2-bromopropanoate dropwise a->b c Reflux the mixture b->c d Monitor reaction by TLC c->d e Filter and concentrate the reaction mixture d->e f Dissolve residue in ethyl acetate e->f g Wash with water and brine f->g h Dry over Na₂SO₄ and concentrate g->h i Purify by column chromatography h->i j Dissolve ester in ethanol/water i->j k Add NaOH and stir at room temperature j->k l Monitor reaction by TLC k->l m Concentrate the mixture l->m n Acidify with HCl m->n o Collect precipitate by filtration n->o p Wash with cold water and dry o->p

Caption: Proposed workflow for the synthesis of this compound.

Detailed Procedure:

  • Etherification: To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the suspension.

  • Reaction Progression: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation of the Ester Intermediate: After completion, filter the reaction mixture to remove potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate.

  • Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the hydrolysis by TLC.

  • Acidification and Isolation of the Final Product: Once the hydrolysis is complete, concentrate the reaction mixture to remove ethanol. Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid. The resulting precipitate is the desired product, this compound.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic techniques. Based on the known spectra of similar coumarin derivatives, the following characteristic signals are predicted:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Coumarin Ring Protons: Expect characteristic doublets for the vinyl protons of the pyrone ring. The proton at C4 will likely appear as a doublet around 7.8-8.0 ppm, and the proton at C3 as a doublet around 6.2-6.4 ppm, with a coupling constant of approximately 9.5 Hz. The aromatic protons on the benzene ring will appear as a set of signals between 6.8 and 7.5 ppm. Specifically, the proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a doublet.

  • Propanoic Acid Moiety: The methine proton (-CH-) adjacent to the oxygen and the carboxylic acid group will likely appear as a quartet around 4.8-5.0 ppm. The methyl protons (-CH₃) will appear as a doublet around 1.6-1.8 ppm.

  • Carboxylic Acid Proton: The acidic proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbons: Expect two signals in the downfield region corresponding to the lactone carbonyl of the coumarin ring (around 160-162 ppm) and the carboxylic acid carbonyl (around 170-175 ppm).

  • Aromatic and Vinylic Carbons: A series of signals in the range of 100-160 ppm will correspond to the carbons of the coumarin ring system.

  • Aliphatic Carbons: Signals for the methine and methyl carbons of the propanoic acid moiety will appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy:

  • Carbonyl Stretching: Strong absorption bands are expected for the C=O stretching of the lactone (around 1720-1740 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹).

  • O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

  • C-O Stretching: Bands corresponding to the ether and ester C-O stretching will be observed in the fingerprint region (around 1000-1300 cm⁻¹).

  • C=C Stretching: Aromatic C=C stretching vibrations will appear around 1450-1600 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (234.20 g/mol ).

Potential Biological Activities and Proposed Evaluation

Based on the extensive literature on coumarin derivatives, this compound is a promising candidate for exhibiting various biological activities, particularly anti-inflammatory and antioxidant effects.[4][6]

Anti-inflammatory Activity

Hypothesis: The presence of the coumarin scaffold suggests potential inhibitory effects on key inflammatory mediators.

Proposed Experimental Workflow:

Anti_inflammatory_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model (Optional) a Cell Viability Assay (e.g., MTT) b LPS-stimulated Macrophages (e.g., RAW 264.7) a->b c Measurement of Nitric Oxide (NO) (Griess Assay) b->c d Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA b->d e Carrageenan-induced Paw Edema in Rodents d->e If promising f Compound Administration e->f g Measurement of Paw Volume f->g h Histopathological Analysis g->h

Caption: Proposed workflow for evaluating the anti-inflammatory activity.

Detailed Protocols:

  • Cell Viability Assay: Initially, the cytotoxicity of the compound should be assessed using a standard MTT assay on a relevant cell line, such as RAW 264.7 murine macrophages, to determine non-toxic concentrations for subsequent experiments.

  • In Vitro Anti-inflammatory Assay:

    • Culture RAW 264.7 macrophages and pre-treat them with various concentrations of this compound for 1 hour.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the production of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), using enzyme-linked immunosorbent assay (ELISA) kits.

    • A significant reduction in NO, TNF-α, and IL-6 levels compared to the LPS-treated control would indicate anti-inflammatory activity.

Antioxidant Activity

Hypothesis: The phenolic ether linkage and the overall electronic nature of the coumarin ring may confer radical scavenging and antioxidant properties.

Proposed Experimental Workflow:

Antioxidant_Workflow cluster_assays Antioxidant Assays a DPPH Radical Scavenging Assay b ABTS Radical Cation Decolorization Assay a->b c Ferric Reducing Antioxidant Power (FRAP) Assay b->c

Caption: Proposed workflow for evaluating the antioxidant activity.

Detailed Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic color, which is measured spectrophotometrically.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the compound.

Conclusion and Future Directions

This compound represents a synthetically accessible derivative of umbelliferone with the potential for interesting biological activities. This guide has outlined a comprehensive approach to its synthesis, characterization, and preliminary biological evaluation. The proposed protocols are based on well-established methodologies and the extensive knowledge base surrounding coumarin chemistry and pharmacology.

Future research should focus on the successful synthesis and thorough characterization of this compound. Positive results from the proposed in vitro anti-inflammatory and antioxidant assays would warrant further investigation into its mechanism of action, including the elucidation of its molecular targets. Subsequent in vivo studies in relevant animal models would be the next logical step in assessing its therapeutic potential. The exploration of this and other novel coumarin derivatives continues to be a promising avenue in the quest for new and effective therapeutic agents.

References

An In-depth Technical Guide to 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Coumarin Scaffold

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous pharmacophore found in numerous natural products and synthetically derived molecules. This benzopyrone framework is renowned for its diverse and significant biological activities, which has led to its extensive investigation in medicinal chemistry and drug development.[1][2][3][4][5][6][7][8][9] The versatility of the coumarin scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.[4][5] This guide focuses on a specific derivative, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid (CAS Number: 304889-93-8), providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in research and development, contextualized within the broader family of coumarin compounds.

Physicochemical Properties and Identification

This compound is a derivative of 7-hydroxycoumarin, featuring a propanoic acid moiety linked via an ether bond. This structural modification has the potential to alter its pharmacokinetic and pharmacodynamic properties compared to the parent compound.

PropertyValueSource(s)
CAS Number 304889-93-8[10][][12][13][14][15]
Molecular Formula C₁₂H₁₀O₅[10][][15]
Molecular Weight 234.20 g/mol [10][][15]
IUPAC Name This compound[][15]
XLogP3 1.9[15]
Hydrogen Bond Donor Count 1[15]
Hydrogen Bond Acceptor Count 5[15]
Rotatable Bond Count 3[15]

Synthesis and Mechanistic Insights

Step 1: Synthesis of 7-Hydroxycoumarin (Pechmann Condensation)

The formation of the 7-hydroxycoumarin scaffold is classically achieved through the Pechmann condensation.[16][17] This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions. The acid catalyst, typically sulfuric acid or polyphosphoric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration to yield the coumarin ring system.[16]

Step 2: Etherification of 7-Hydroxycoumarin

The second step involves the etherification of the hydroxyl group of 7-hydroxycoumarin with a suitable propanoic acid derivative. A Williamson ether synthesis approach is the most probable method. This involves deprotonation of the phenolic hydroxyl group of 7-hydroxycoumarin with a base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic halo-propanoate, such as ethyl 2-bromopropanoate. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Pathway Resorcinol Resorcinol H2SO4 H₂SO₄ (catalyst) Resorcinol->H2SO4 EAA Ethyl Acetoacetate EAA->H2SO4 Seven_HC 7-Hydroxycoumarin H2SO4->Seven_HC Pechmann Condensation Base Base (e.g., K₂CO₃) Seven_HC->Base Intermediate_ester Intermediate Ester Base->Intermediate_ester Williamson Ether Synthesis Bromo_ester Ethyl 2-bromopropanoate Bromo_ester->Intermediate_ester Hydrolysis Hydrolysis (H₃O⁺) Intermediate_ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Proposed synthetic pathway for this compound.

Potential Biological Activities and Applications

The biological profile of this compound has not been extensively characterized in the literature. However, based on the vast body of research on coumarin derivatives, several potential applications can be inferred. Coumarins are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anticoagulant properties.[2][3][5][7][9][18]

The introduction of the oxypropanoic acid side chain at the 7-position can influence the molecule's polarity, solubility, and ability to interact with biological targets. This modification could enhance its potential as an anticancer agent by modulating key signaling pathways involved in cell proliferation and apoptosis.[19] For instance, many coumarin derivatives have been shown to inhibit protein kinases and other enzymes crucial for cancer cell survival.

Signaling_Pathway Coumarin This compound PI3K PI3K Coumarin->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a coumarin derivative.

Experimental Protocol: Synthesis of this compound

The following is a generalized, predictive protocol for the synthesis of the title compound. This protocol is based on established chemical reactions and should be adapted and optimized under appropriate laboratory conditions.

Part 1: Synthesis of 7-Hydroxycoumarin

  • Preparation: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Reaction: Slowly add concentrated sulfuric acid (2-3 volumes) to the mixture while cooling in an ice bath and stirring.

  • Incubation: Allow the reaction to proceed at room temperature for 18-24 hours, or until TLC analysis indicates the consumption of starting materials.

  • Work-up: Carefully pour the reaction mixture into ice-cold water. A precipitate should form.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 7-hydroxycoumarin.

Part 2: Synthesis of this compound

  • Preparation: In a round-bottom flask, dissolve 7-hydroxycoumarin (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Deprotonation: Add a base, such as anhydrous potassium carbonate (1.5 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Nucleophilic Attack: Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.[20]

Conclusion

This compound represents a promising, yet underexplored, derivative of the versatile coumarin family. Its structural features suggest a high potential for biological activity, particularly in the realm of anticancer and anti-inflammatory research. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further investigation into its pharmacological properties and mechanism of action. As our understanding of the structure-activity relationships of coumarin derivatives continues to grow, compounds like this will undoubtedly be valuable tools for drug discovery and development.

References

An In-depth Technical Guide to the Mechanistic Evaluation of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel coumarin derivative, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of the coumarin scaffold with a forward-looking, hypothesis-driven approach to experimental design. We will explore potential molecular targets and signaling pathways, supported by detailed, field-proven protocols to empower rigorous scientific investigation.

Introduction: The Therapeutic Potential of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone-containing heterocycles, abundant in natural sources and readily accessible through synthetic routes.[1] This versatile scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological pleiotropy of coumarins stems from their ability to interact with a diverse array of molecular targets, most notably enzymes.[3][4]

The subject of this guide, this compound, is a derivative of 7-hydroxycoumarin (umbelliferone). The 7-hydroxy substitution is a key structural feature, often associated with significant biological effects such as antioxidant and anti-inflammatory activities.[5][6] The addition of a propanoic acid moiety at the 7-position introduces a chiral center and a carboxylic acid group, which can profoundly influence the compound's pharmacokinetic properties and its interactions with biological targets. This guide will propose and detail the experimental validation of several plausible mechanisms of action for this specific molecule.

Hypothesized Mechanisms of Action

Based on the extensive literature on coumarin derivatives, we can postulate several primary mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally related compounds and provide a logical starting point for a comprehensive investigation.

Enzyme Inhibition

The coumarin nucleus is a privileged scaffold for the development of enzyme inhibitors.[3][4] The planar aromatic system can engage in π-π stacking and hydrophobic interactions within enzyme active sites, while the lactone ring can participate in hydrogen bonding. The propanoic acid side chain of our target compound offers an additional point of interaction, potentially anchoring the molecule to charged or polar residues.

Potential Enzyme Targets:

  • Dipeptidyl Peptidase III (DPP III): Several coumarin derivatives have demonstrated inhibitory activity against this zinc-dependent exopeptidase, which is implicated in pain modulation and cancer.[1] The 7-hydroxy group on the coumarin core has been shown to be important for binding.[1]

  • Carbonic Anhydrases (CAs): Coumarins are known to inhibit various isoforms of carbonic anhydrase, enzymes involved in pH regulation and linked to diseases such as cancer and glaucoma.[3][4]

  • Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases.[2] The coumarin scaffold is considered ideal for MAO inhibitors.[2]

  • Tyrosinase: This copper-containing enzyme is central to melanin biosynthesis. Coumarin derivatives have been investigated as tyrosinase inhibitors for applications in cosmetics and the treatment of hyperpigmentation disorders.[7]

Anti-inflammatory and Antioxidant Activity

7-hydroxycoumarin and its derivatives are well-documented for their anti-inflammatory and antioxidant properties.[5][6] These effects are often intertwined and can be mediated through several pathways.

  • Modulation of Neutrophil Function: 7-hydroxycoumarin can decrease the ability of neutrophils to generate superoxide anions and release primary granule enzymes, thus dampening the inflammatory response.[6]

  • Scavenging of Reactive Oxygen Species (ROS): The phenolic hydroxyl group at the 7-position can act as a hydrogen donor, enabling the molecule to scavenge free radicals and reduce oxidative stress.

  • Inhibition of Pro-inflammatory Cytokines: A structurally similar compound, 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, has been shown to inhibit the production of TNF-α and IL-6.[8]

Interaction with Plasma Proteins

The binding of a drug to plasma proteins, such as human serum albumin (HSA), is a critical determinant of its pharmacokinetic profile. 7-hydroxycoumarin derivatives have been shown to bind to HSA, primarily within subdomains IIIA and IIIB.[9][10] This interaction can influence the distribution, metabolism, and excretion of the compound.

Experimental Workflows for Mechanistic Validation

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This section provides detailed protocols for key assays.

General Workflow for Mechanistic Elucidation

The following diagram outlines a logical progression for the investigation, starting with broad screening and moving towards more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Biophysical & In-depth Cellular Studies Enzyme_Inhibition_Panel Enzyme Inhibition Panel (DPP III, CAs, MAOs, Tyrosinase) IC50_Determination IC50 Determination for Active Enzyme Hits Enzyme_Inhibition_Panel->IC50_Determination Identified Hits Cell-based_Assays Cell-based Assays (Anti-inflammatory, Cytotoxicity) Cytokine_Profiling Cytokine Profiling (LPS-stimulated macrophages) Cell-based_Assays->Cytokine_Profiling Observed Activity ROS_Scavenging ROS Scavenging Assays (DPPH, ABTS) Cell-based_Assays->ROS_Scavenging Enzyme_Kinetics Enzyme Kinetics Studies (Mode of Inhibition) IC50_Determination->Enzyme_Kinetics Molecular_Docking Computational Molecular Docking Enzyme_Kinetics->Molecular_Docking Inform Docking Studies HSA_Binding Human Serum Albumin (HSA) Binding Assay

Caption: A streamlined workflow for investigating the mechanism of action.

Detailed Experimental Protocols

This protocol provides a template that can be adapted for the specific enzyme targets.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Reconstitute the enzyme and substrate in the assay buffer according to the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the appropriate enzyme solution to each well.

    • Add 10 µL of the test compound dilution or vehicle control (DMSO) to the respective wells.

    • Incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 15 minutes at 37°C).

    • Initiate the reaction by adding 40 µL of the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative Enzyme Inhibition Assay Parameters

Enzyme TargetSubstrateDetection MethodWavelength (nm)
Dipeptidyl Peptidase IIIArg-Arg-2-naphthylamideFluorescenceEx: 340, Em: 425
Carbonic Anhydrase II4-Nitrophenyl acetateAbsorbance400
Monoamine Oxidase-A/BKynuramineFluorescenceEx: 310, Em: 400
TyrosinaseL-DOPAAbsorbance475

This assay evaluates the ability of the compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatants, assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity-mediated effects.

This protocol utilizes the intrinsic fluorescence of tryptophan residues in HSA to monitor binding.

  • Preparation of Solutions:

    • Prepare a solution of HSA (e.g., 2 µM) in phosphate-buffered saline (pH 7.4).

    • Prepare a stock solution and serial dilutions of the test compound.

  • Fluorescence Spectroscopy:

    • In a quartz cuvette, place the HSA solution.

    • Excite the tryptophan residues at 295 nm and record the emission spectrum from 300 to 450 nm.

    • Titrate the HSA solution with increasing concentrations of the test compound, recording the emission spectrum after each addition and incubation period.

  • Data Analysis:

    • Analyze the quenching of the tryptophan fluorescence to determine the binding constant (K_a) and the number of binding sites (n) using the Stern-Volmer equation.

Proposed Signaling Pathway Involvement

Based on the potential anti-inflammatory activity, we can hypothesize the involvement of the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression activates Compound 2-[(2-Oxo-2H-chromen-7-YL) oxy]propanoic acid Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By focusing on the well-established biological activities of the coumarin scaffold, we have outlined a series of high-probability hypotheses and the corresponding experimental protocols for their validation. The initial focus on enzyme inhibition and anti-inflammatory pathways represents a data-driven starting point. Positive results from these initial screens will pave the way for more in-depth studies, including in vivo models of disease and advanced biophysical characterization of drug-target interactions. The insights gained from this comprehensive evaluation will be crucial for the future development of this promising compound as a potential therapeutic agent.

References

"2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Authored by a Senior Application Scientist

Introduction

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry research due to their vast and diverse pharmacological properties.[1][2][3] The coumarin scaffold serves as a privileged structure, readily amenable to synthetic modification, which has led to the development of a plethora of derivatives with activities spanning anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide focuses on a specific derivative, This compound , a molecule that, while not extensively studied itself, belongs to a class of 7-O-substituted coumarins with significant therapeutic promise.

This document will provide a comprehensive overview of the potential biological activities of this compound, drawing upon structure-activity relationship (SAR) data from closely related analogues. We will delve into the mechanistic underpinnings of these activities and provide detailed, field-proven protocols for their investigation, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀O₅PubChem
Molecular Weight 234.21 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 304889-93-8PubChem

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on coumarin derivatives, particularly those with substitutions at the 7-position, "this compound" is hypothesized to possess significant anti-inflammatory, antioxidant, and anticancer properties. The presence of the propanoic acid moiety linked to the 7-hydroxyl group of the coumarin core is a key structural feature that likely influences its biological profile.

Anti-Inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Coumarin and its derivatives have demonstrated potent anti-inflammatory effects.[4][5]

Proposed Mechanism of Action: NF-κB Inhibition

A primary mechanism by which 7-substituted coumarin derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is plausible that "this compound" or its derivatives could interfere with this pathway, potentially by inhibiting IκB degradation or NF-κB nuclear translocation, as has been observed with structurally similar compounds.[6]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Objective: To determine the ability of the test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated murine macrophages (RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of "this compound" (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Concurrently, perform an MTT assay on the treated cells to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Experimental Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in a rat model of acute inflammation.[10][11][12][13][14]

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of "this compound" (e.g., 25, 50, 100 mg/kg, administered orally).

  • Compound Administration: Administer the test compound or standard drug 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity

Many coumarin derivatives are potent antioxidants, capable of scavenging free radicals and protecting against oxidative stress, a key factor in many diseases.[4][15][16][17] The antioxidant capacity of coumarins is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups.

Proposed Mechanism of Action: Radical Scavenging

The antioxidant activity of phenolic compounds like coumarins is primarily due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The resulting coumarin radical is stabilized by resonance. While "this compound" does not have a free hydroxyl group, the ether linkage at the 7-position can influence the electron density of the coumarin ring system and may still contribute to radical scavenging activity.

Antioxidant_Mechanism Coumarin This compound Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Coumarin->Free_Radical Donates H• or e- Coumarin_Radical Coumarin Radical (Stabilized) Coumarin->Coumarin_Radical Neutralized_Radical Neutralized Radical Free_Radical->Neutralized_Radical

Caption: General mechanism of antioxidant action by radical scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of the test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18][19][20][21][22]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound or standard at different concentrations. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Decolorization Assay

Objective: To assess the antioxidant capacity of the test compound by measuring its ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[18][19][20]

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test compound or standard (ascorbic acid or Trolox) at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value.

Anticancer Activity

A vast number of coumarin derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a wide range of mechanisms of action.[1][23][24][25][26][27] These include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Coumarin derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic pathways.[23][24] They can also cause cell cycle arrest at different phases (e.g., G0/G1 or G2/M), thereby inhibiting cancer cell proliferation.[23] The specific mechanism is highly dependent on the substitution pattern of the coumarin scaffold and the cancer cell type. It is conceivable that "this compound" could exhibit such activities.

Anticancer_Workflow Start Cancer Cell Line (e.g., MCF-7, A549) Compound_Treatment Treat with This compound Start->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Results Determine IC₅₀, Apoptosis Induction, Cell Cycle Arrest MTT_Assay->Results Apoptosis_Assay->Results Cell_Cycle_Analysis->Results

Caption: Experimental workflow for evaluating in vitro anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.[28][29][30][31]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "this compound" for 48 or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activities of "this compound" is limited in the current literature, a strong rationale for its potential as an anti-inflammatory, antioxidant, and anticancer agent can be constructed based on the extensive research on structurally related 7-O-substituted coumarin derivatives. The propanoic acid moiety at the 7-position is a key feature that warrants further investigation to elucidate its influence on the compound's pharmacokinetic and pharmacodynamic properties.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these potential biological activities. The findings from such studies will be crucial in determining the therapeutic potential of "this compound" and guiding the future design of novel coumarin-based therapeutic agents.

References

Synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid from 7-Hydroxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, a valuable coumarin derivative, starting from the readily available precursor, 7-hydroxycoumarin. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the strategic two-step synthetic approach, encompassing a Williamson ether synthesis followed by an ester hydrolysis. The guide offers a detailed mechanistic explanation, step-by-step experimental protocols, and a thorough characterization of the final product. Furthermore, it explores the significance and potential applications of this class of compounds, grounded in authoritative scientific literature.

Introduction: The Significance of Coumarin Scaffolds in Modern Drug Discovery

Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of naturally occurring and synthetic heterocyclic compounds, distinguished by their benzopyrone framework. This versatile scaffold has garnered significant attention in medicinal chemistry due to its ability to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological activities.[1] Coumarin derivatives have been successfully developed as anticoagulant, antineurodegenerative, anticancer, antioxidant, antibacterial, and anti-inflammatory agents.[2] The structural simplicity and amenability to chemical modification make the coumarin nucleus a privileged scaffold in the design and development of novel therapeutic agents.[1]

The target molecule of this guide, this compound, incorporates a propanoic acid moiety at the 7-position of the coumarin ring through an ether linkage. This structural modification is of particular interest as the introduction of a carboxylic acid group can enhance the pharmacokinetic properties of the molecule, such as solubility and the potential for targeted drug delivery. The synthesis of this compound from 7-hydroxycoumarin (also known as umbelliferone), a naturally occurring phenolic compound, provides an efficient route to a potentially bioactive molecule. A related compound, 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid, has shown potential in pharmaceutical development as an anti-inflammatory and analgesic agent, as well as in cosmetic formulations for its antioxidant properties.[2]

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, empowering researchers to confidently replicate and potentially innovate upon this synthetic pathway.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound from 7-hydroxycoumarin is strategically designed as a two-step process. This approach ensures high yields and purity of the final product.

Overall Synthetic Scheme:

Synthetic Scheme Start 7-Hydroxycoumarin Intermediate Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate Start->Intermediate Step 1: Williamson Ether Synthesis Final This compound Intermediate->Final Step 2: Ester Hydrolysis

Figure 1: Two-step synthesis of the target molecule.

Step 1: Williamson Ether Synthesis

The initial step involves the formation of an ether linkage at the 7-hydroxyl group of 7-hydroxycoumarin. This is achieved through a classic Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1]

Reaction: 7-Hydroxycoumarin is reacted with ethyl 2-bromopropionate in the presence of a base to yield the intermediate, ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate.

Mechanism:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 7-hydroxycoumarin is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of ethyl 2-bromopropionate, which bears the leaving group (bromide).

  • Displacement: The attack occurs via an SN2 mechanism, leading to the displacement of the bromide ion and the formation of the C-O ether bond.

Williamson Ether Synthesis Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack 7-OH-Coumarin 7-Hydroxycoumarin Phenoxide Phenoxide Ion 7-OH-Coumarin->Phenoxide + Base Base K₂CO₃ Ethyl-2-bromopropionate Ethyl 2-bromopropionate Phenoxide->Ethyl-2-bromopropionate Nucleophilic Attack Intermediate Ethyl Ester Intermediate Ethyl-2-bromopropionate->Intermediate Forms Ether Linkage

Figure 2: Mechanism of the Williamson Ether Synthesis.

Step 2: Ester Hydrolysis

The second step involves the conversion of the ethyl ester intermediate to the final carboxylic acid. This is achieved through hydrolysis, which can be catalyzed by either acid or base. Alkaline hydrolysis is generally preferred as it is an irreversible reaction that goes to completion.

Reaction: Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate is treated with an aqueous base (e.g., sodium hydroxide), followed by acidification.

Mechanism:

  • Nucleophilic Acyl Substitution: The hydroxide ion (from NaOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, and the ethoxide ion is eliminated as a leaving group, forming the carboxylate salt.

  • Protonation: In a separate workup step, the reaction mixture is acidified. The carboxylate anion is protonated by the acid (e.g., HCl) to yield the final carboxylic acid product, this compound.

Ester Hydrolysis Mechanism cluster_0 Saponification cluster_1 Acidification Intermediate Ethyl Ester Intermediate Carboxylate Carboxylate Salt Intermediate->Carboxylate + Base Base NaOH Final_Product Carboxylic Acid Carboxylate->Final_Product + Acid Acid HCl

Figure 3: Mechanism of Alkaline Ester Hydrolysis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Hydroxycoumarin98%Sigma-Aldrich
Ethyl 2-bromopropionate99%Alfa Aesar
Potassium Carbonate (anhydrous)≥99%Fisher Scientific
AcetoneACS GradeVWR
Sodium HydroxidePellets, ≥97%Merck
Hydrochloric Acid37%J.T. Baker
Ethyl AcetateACS GradeFisher Scientific
Petroleum EtherACS GradeVWR
Anhydrous Sodium SulfateGranularFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate

  • To a stirred solution of 7-hydroxycoumarin (3.0 g, 18.5 mmol) in 100 mL of dry acetone in a 250 mL round-bottom flask, add anhydrous potassium carbonate (5.1 g, 37.0 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • To this suspension, add ethyl 2-bromopropionate (3.7 mL, 27.8 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent.

  • After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from ethanol to afford colorless crystals of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate.

Step 2: Synthesis of this compound

  • Dissolve the purified ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate (from Step 1) in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add 20 mL of a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield the final product, this compound, as a white solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.21 g/mol
Appearance White solid
Melting Point Data not available

Spectroscopic Data (Predicted and based on analogous compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.0 (br s, 1H, -COOH), 7.90 (d, J=9.5 Hz, 1H, H-4), 7.65 (d, J=8.6 Hz, 1H, H-5), 7.05 (dd, J=8.6, 2.4 Hz, 1H, H-6), 6.95 (d, J=2.4 Hz, 1H, H-8), 6.25 (d, J=9.5 Hz, 1H, H-3), 4.95 (q, J=6.8 Hz, 1H, -CH-), 1.60 (d, J=6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 173.5 (-COOH), 160.8 (C-2), 155.9 (C-7), 154.6 (C-9), 144.5 (C-4), 129.2 (C-5), 113.8 (C-3), 113.2 (C-6), 112.9 (C-10), 102.1 (C-8), 75.8 (-CH-), 18.4 (-CH₃).

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch of lactone), 1690 (C=O stretch of carboxylic acid), 1610, 1560 (C=C aromatic stretch), 1250 (C-O ether stretch).

  • Mass Spectrometry (ESI-MS): m/z 233.0 [M-H]⁻.

Conclusion and Future Perspectives

This technical guide has outlined a reliable and efficient two-step synthesis of this compound from 7-hydroxycoumarin. The methodology, based on the well-established Williamson ether synthesis and alkaline ester hydrolysis, provides a clear pathway for obtaining this promising coumarin derivative. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development.

The synthesized compound, with its coumarin scaffold and a carboxylic acid functional group, presents numerous opportunities for further investigation. Future research could focus on:

  • Biological Screening: Evaluating the synthesized compound for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Derivatization: Utilizing the carboxylic acid handle for further chemical modifications, such as the formation of amides or esters, to create a library of novel coumarin derivatives with potentially enhanced therapeutic profiles.

  • Formulation and Drug Delivery: Investigating the potential of this compound in targeted drug delivery systems, leveraging the physicochemical properties imparted by the propanoic acid moiety.

The synthetic route detailed herein provides a solid foundation for the exploration of this and other related coumarin-based compounds, contributing to the ongoing efforts in the discovery of new and effective therapeutic agents.

References

Methodological & Application

Synthesis and Characterization of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Coumarin derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] This application note provides a comprehensive, field-tested protocol for the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, a promising scaffold for drug discovery. The synthesis is achieved via a robust Williamson ether synthesis, a fundamental reaction in organic chemistry. This document details the synthetic strategy, a step-by-step experimental protocol, and methods for structural elucidation and purity confirmation. It is designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-validated methodology for producing this and related coumarin derivatives.

Introduction and Scientific Background

Coumarins (2H-chromen-2-ones) are a class of benzopyrone compounds found extensively in natural products and are known for their diverse biological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] The modification of the coumarin core, particularly at the 7-position, is a common strategy to develop novel therapeutic agents. The introduction of an oxy-propanoic acid moiety creates a molecule with both a lipophilic coumarin core and a hydrophilic carboxylic acid group, a feature often sought in drug design to modulate pharmacokinetic properties.

The synthesis of the target molecule leverages the phenolic nature of 7-hydroxycoumarin (also known as umbelliferone). The protocol described herein employs the Williamson ether synthesis, a reliable and widely used method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of 7-hydroxycoumarin to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide, in this case, 2-bromopropanoic acid.[4][5]

Synthetic Strategy and Mechanism

The core of this synthesis is an SN2 reaction between the potassium salt of 7-hydroxycoumarin and 2-bromopropanoic acid.

The key steps are:

  • Deprotonation: The weakly acidic phenolic proton of 7-hydroxycoumarin is removed by a moderately strong base, potassium carbonate (K₂CO₃). This generates the potassium 2-oxo-2H-chromen-7-olate anion, a potent nucleophile. Anhydrous potassium carbonate is preferred as it is easy to handle and sufficiently basic to deprotonate the phenol without causing unwanted side reactions.[5]

  • Nucleophilic Substitution: The resulting phenoxide anion attacks the electrophilic carbon atom bearing the bromine in 2-bromopropanoic acid. This SN2 displacement reaction forms the C-O ether linkage.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified.

The overall reaction is depicted below:

Reaction Scheme: 7-Hydroxycoumarin + 2-Bromopropanoic Acid → this compound

This one-pot synthesis is efficient and proceeds under relatively mild conditions, making it suitable for standard laboratory settings.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
7-Hydroxycoumarin (Umbelliferone)≥98%Standard SupplierMust be dry.
2-Bromopropanoic acid≥98%Standard SupplierHandle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierFinely powdered.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse dry solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Hydrochloric Acid (HCl)1 M solutionStandard SupplierFor acidification.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Equipment
Round-bottom flask with stir bar
Reflux condenser
Heating mantle with stirrer
Separatory funnel
Rotary evaporator
Standard glassware
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxycoumarin (1.62 g, 10 mmol) and anhydrous N,N-Dimethylformamide (DMF, 40 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: Add finely powdered anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents) to the solution. The suspension will turn slightly cloudy. Stir for 30-40 minutes at room temperature to ensure the complete formation of the phenoxide anion.[5]

  • Addition of Alkylating Agent: Add 2-bromopropanoic acid (1.84 g, 12 mmol, 1.2 equivalents) to the reaction mixture dropwise.

  • Reaction Execution: Heat the reaction mixture to 70-80 °C and allow it to stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (7-hydroxycoumarin) is consumed.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 using 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white or off-white solid.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

G start Starting Materials (7-Hydroxycoumarin, 2-Bromopropanoic Acid) setup 1. Reaction Setup Dissolve 7-HC in DMF start->setup reagents Reagents (K₂CO₃, Anhydrous DMF) reagents->setup deprotonation 2. Deprotonation Add K₂CO₃, Stir 30 min setup->deprotonation alkylation 3. Alkylation Add 2-Bromopropanoic Acid, Heat to 70-80°C (12-18h) deprotonation->alkylation workup 4. Work-up Quench with H₂O, Acidify, Extract with EtOAc alkylation->workup purification 5. Purification Recrystallize from EtOH/H₂O workup->purification product Pure Product This compound purification->product characterization 6. Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Validation

Structural confirmation and purity assessment are critical. The following techniques are recommended.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationSignals corresponding to the coumarin core protons and the propanoic acid side chain (CH and CH₃). The phenolic -OH signal from the starting material will be absent.[1]
¹³C NMR Carbon Skeleton ConfirmationResonances for all carbon atoms, including the lactone and carboxylic acid carbonyls (~160-175 ppm), aromatic carbons, and aliphatic carbons of the side chain.[2]
FT-IR Functional Group AnalysisCharacteristic stretching vibrations for O-H (broad, carboxylic acid), C=O (lactone, ~1720-1740 cm⁻¹), C=O (carboxylic acid, ~1700-1725 cm⁻¹), and C-O (ether).[6]
Mass Spec (MS) Molecular Weight VerificationA molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₀O₅, MW: 234.21 g/mol ).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
  • δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.95 ppm (d, J=9.6 Hz, 1H): H-4 proton of the coumarin ring.

  • δ ~7.65 ppm (d, J=8.5 Hz, 1H): H-5 proton.

  • δ ~7.00 ppm (dd, J=8.5, 2.5 Hz, 1H): H-6 proton.

  • δ ~6.95 ppm (d, J=2.5 Hz, 1H): H-8 proton.

  • δ ~6.30 ppm (d, J=9.6 Hz, 1H): H-3 proton.

  • δ ~5.00 ppm (q, J=6.8 Hz, 1H): Methine proton (-O-CH-).

  • δ ~1.60 ppm (d, J=6.8 Hz, 3H): Methyl protons (-CH₃).

Note: Chemical shifts are predictive and may vary slightly. Data is extrapolated from known coumarin spectra.[1]

Logic of Synthesis Steps

The success of the synthesis relies on the logical sequence of chemical transformations, each enabling the next.

Caption: Logical flow of the Williamson ether synthesis mechanism.

Conclusion

This application note provides a robust and reproducible protocol for synthesizing this compound. The methodology is based on the well-established Williamson ether synthesis, ensuring high yields and purity. The detailed steps for synthesis, purification, and characterization serve as a reliable guide for researchers in medicinal chemistry and drug development, enabling the efficient production of this valuable coumarin derivative for further biological evaluation.

References

Pechmann Condensation for Coumarin Synthesis: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide to the Pechmann condensation, a cornerstone reaction for the synthesis of coumarins. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, the rationale behind procedural choices, and practical, field-tested protocols.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (benzo-α-pyrones) are a vital class of heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities.[1][2] Their diverse biological effects, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[3][4][5] The Pechmann condensation, discovered by German chemist Hans von Pechmann, remains one of the most efficient and versatile methods for the synthesis of substituted coumarins, starting from simple and readily available phenols and β-ketoesters.[6][7][8]

The Core of the Reaction: Understanding the Pechmann Condensation Mechanism

The Pechmann condensation is an acid-catalyzed reaction that joins a phenol with a β-ketoester to form the coumarin ring system.[6][9] While the exact sequence of events has been a subject of some debate, the generally accepted mechanism involves a series of acid-catalyzed steps.[10][11]

The reaction is initiated by the activation of the β-ketoester by a strong acid catalyst. This is followed by one of two primary pathways:

  • Transesterification-Cyclization Pathway: The phenol first acts as a nucleophile, attacking the ester carbonyl of the β-ketoester in a transesterification reaction. The resulting intermediate then undergoes an intramolecular Friedel-Crafts acylation (hydroxyalkylation), where the electron-rich aromatic ring of the phenol attacks the keto-carbonyl group.[6][8][9]

  • Electrophilic Aromatic Substitution-Cyclization Pathway: Alternatively, the protonated keto-carbonyl of the β-ketoester can directly undergo an electrophilic aromatic substitution onto the activated phenol ring. This is followed by an intramolecular transesterification to form the heterocyclic ring.[10]

Recent NMR studies provide evidence supporting the initial electrophilic aromatic substitution followed by transesterification and subsequent dehydration.[10] Regardless of the initial step, the final stage of the reaction is a dehydration step that results in the formation of the stable, aromatic coumarin ring.[6][9]

Visualizing the Mechanism

The following diagram illustrates the key steps of the Pechmann condensation mechanism.

Pechmann_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product phenol Phenol intermediate1 Electrophilic Aromatic Substitution Intermediate phenol->intermediate1 Nucleophilic Attack ketoester β-Ketoester activated_ketoester Activated β-Ketoester ketoester->activated_ketoester Protonation acid H⁺ (Acid Catalyst) activated_ketoester->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Transesterification coumarin Coumarin intermediate2->coumarin Dehydration (-H₂O)

Caption: Key steps in the Pechmann condensation mechanism.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for the synthesis of 7-hydroxy-4-methylcoumarin, a widely used fluorescent dye and synthetic intermediate. This reaction serves as an excellent model for the Pechmann condensation.[12][13]

Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol utilizes resorcinol and ethyl acetoacetate as starting materials. The choice of catalyst is critical and can significantly impact reaction conditions and yield. Both a traditional strong acid catalyst (sulfuric acid) and a modern, reusable solid acid catalyst (Amberlyst-15) are presented.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Protocol 1)Quantity (Protocol 2)Role
ResorcinolC₆H₆O₂110.115.5 g (0.05 mol)1.10 g (10 mmol)Phenolic Substrate
Ethyl AcetoacetateC₆H₁₀O₃130.146.5 mL (0.05 mol)1.3 mL (10 mmol)β-Ketoester
Concentrated Sulfuric AcidH₂SO₄98.0825 mL-Catalyst
Amberlyst-15---0.2 gHeterogeneous Catalyst
Ice-cold WaterH₂O18.02~200 mL~50 mLQuenching/Precipitation
Ethanol (95%)C₂H₅OH46.07As neededAs neededRecrystallization Solvent

Protocol 1: Synthesis using Sulfuric Acid

  • Reaction Setup: In a 100 mL beaker or flask, combine resorcinol (5.5 g) and ethyl acetoacetate (6.5 mL).[12]

  • Cooling: Place the reaction vessel in an ice-water bath to cool the mixture to below 10°C. This is crucial to control the exothermic reaction upon acid addition.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (25 mL) dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing approximately 200 mL of ice-cold water with stirring. A precipitate of 7-hydroxy-4-methylcoumarin will form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Recrystallize the solid from 95% ethanol to obtain pure, pale-yellow crystals.[12]

Protocol 2: Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This method offers a more environmentally friendly alternative to strong mineral acids.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (1.10 g), ethyl acetoacetate (1.3 mL), and Amberlyst-15 (0.2 g).[14]

  • Heating: Heat the reaction mixture to 110-120°C in an oil bath and stir for 1-2 hours. The reaction can be performed solvent-free.[8]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add a suitable solvent like ethyl acetate to dissolve the product.

  • Catalyst Recovery: Filter the mixture to recover the Amberlyst-15 catalyst, which can be washed, dried, and reused.

  • Purification: The filtrate containing the product is concentrated under reduced pressure. The resulting crude solid is then recrystallized from 95% ethanol.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the Pechmann condensation.

Pechmann_Workflow start Start reactants Combine Phenol and β-Ketoester start->reactants catalyst Add Catalyst (e.g., H₂SO₄ or solid acid) reactants->catalyst reaction Stir at Appropriate Temperature catalyst->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Quench with Ice Water or Dissolve in Solvent monitoring->workup Reaction Complete isolation Filter Crude Product workup->isolation purification Recrystallize isolation->purification product Pure Coumarin Product purification->product

Caption: General workflow for Pechmann condensation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is a critical parameter in the Pechmann condensation, influencing reaction rates, yields, and environmental impact.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, PPAReadily available, inexpensive, effective for many substrates.Corrosive, require stoichiometric amounts, difficult to handle, generate acidic waste.[15][16]
Lewis Acids AlCl₃, FeCl₃, ZnCl₂Effective for less reactive phenols.Can be moisture-sensitive, require anhydrous conditions, generate waste.[9][17]
Solid Acid Catalysts Amberlyst-15, Zeolites, Sulfated ZirconiaReusable, non-corrosive, easy to separate from the reaction mixture, environmentally benign.[16][18]May require higher temperatures, can have lower activity for some substrates.
"Green" Catalysts Ionic Liquids, Tamarind JuiceMilder reaction conditions, potential for recyclability, reduced environmental impact.[5]Can be expensive, may require specific reaction conditions.

For routine synthesis of activated phenols like resorcinol, solid acid catalysts like Amberlyst-15 offer a significant advantage in terms of ease of work-up and reusability.[14] For less activated phenols, stronger acid catalysts may be necessary to achieve reasonable reaction rates.[7]

Safety and Handling

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to water, never the other way around, to dissipate the heat generated during dilution.

  • Phenols: Phenols are toxic and can be absorbed through the skin. Wear gloves and handle them in a well-ventilated area.

  • Solvents: Organic solvents such as ethanol and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The Pechmann condensation is a powerful and versatile tool for the synthesis of coumarins. By understanding the underlying mechanism and the influence of different catalysts and reaction conditions, researchers can effectively and safely synthesize a wide array of coumarin derivatives for applications in drug discovery and materials science. The move towards more environmentally friendly solid acid catalysts highlights the ongoing evolution of this classic reaction to meet the demands of modern green chemistry.

References

Knoevenagel Condensation for Coumarin Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of the Knoevenagel condensation for the synthesis of coumarin derivatives. This document offers a blend of theoretical insights and practical, field-proven protocols to empower your research endeavors.

Introduction: The Versatility of Coumarins and the Efficiency of the Knoevenagel Condensation

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely distributed in nature and form the structural core of numerous bioactive molecules.[1][2] Their diverse pharmacological properties, including anti-inflammatory, anticoagulant, antimicrobial, and anticancer activities, make them highly attractive scaffolds in drug discovery and development.[1][3][4]

Among the various synthetic routes to coumarins, such as the Pechmann, Perkin, and Wittig reactions, the Knoevenagel condensation stands out for its operational simplicity, efficiency, and adaptability.[5][6][7] This reaction typically involves the condensation of a salicylaldehyde derivative with an active methylene compound, catalyzed by a base, followed by an intramolecular cyclization to yield the coumarin core.[8] The versatility of this method allows for the introduction of a wide range of substituents at the 3- and 4-positions of the coumarin ring, enabling the fine-tuning of its physicochemical and biological properties.

In recent years, significant advancements have focused on developing greener and more efficient protocols for the Knoevenagel condensation, utilizing alternative energy sources like microwave irradiation and ultrasound, as well as employing biodegradable and reusable catalysts.[7][9] These modern approaches not only reduce reaction times and improve yields but also align with the principles of sustainable chemistry.[10]

The Underlying Chemistry: Mechanism of the Knoevenagel Condensation for Coumarin Synthesis

The synthesis of coumarins via the Knoevenagel condensation is a two-stage process: an initial intermolecular condensation followed by an intramolecular cyclization (lactonization).

Stage 1: Knoevenagel Condensation

  • Enolate Formation: A basic catalyst, such as piperidine or an amine, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to form a resonance-stabilized enolate.[11] The presence of two electron-withdrawing groups flanking the methylene group significantly increases its acidity.[8]

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the salicylaldehyde.

  • Dehydration: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated compound.

Stage 2: Intramolecular Cyclization

  • Transesterification/Lactonization: The phenolic hydroxyl group of the salicylaldehyde moiety attacks the electrophilic carbonyl carbon of one of the ester or keto groups on the side chain. This intramolecular transesterification leads to the formation of the six-membered lactone ring characteristic of coumarins, with the elimination of an alcohol or water molecule.[8]

The overall mechanism can be visualized as follows:

Knoevenagel_Coumarin_Synthesis cluster_stage1 Stage 1: Knoevenagel Condensation cluster_stage2 Stage 2: Intramolecular Cyclization Reactants Salicylaldehyde + Active Methylene Compound Enolate Enolate Formation (Base Catalyst) Reactants->Enolate Deprotonation Aldol Aldol Adduct Enolate->Aldol Nucleophilic Attack Unsaturated α,β-Unsaturated Intermediate Aldol->Unsaturated Dehydration Cyclization Intramolecular Transesterification Unsaturated->Cyclization Coumarin Coumarin Derivative Cyclization->Coumarin Lactonization Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reactants 1. Mix Reactants (Salicylaldehyde, Active Methylene Compound, Catalyst, Solvent) Reaction 2. Reaction (Heating, Microwave, or Ultrasound) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Cooling 4. Cooling & Crystallization Monitoring->Cooling Filtration 5. Filtration & Washing Cooling->Filtration Drying 6. Drying Filtration->Drying Recrystallization 7. Recrystallization Drying->Recrystallization Characterization 8. Characterization (NMR, IR, MS, Melting Point) Recrystallization->Characterization

References

Application Notes & Protocols for the Synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, a derivative of the naturally occurring fluorescent compound 7-hydroxycoumarin (umbelliferone), is a process of significant interest in medicinal chemistry and drug development. Coumarin derivatives are known for a wide range of biological activities, and the introduction of a propanoic acid moiety at the 7-position can modulate the compound's pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive guide to the synthesis of this target molecule. It is important to note that the synthesis is a two-stage process. The user's initial query suggested the use of the Perkin reaction for the entire synthesis. However, the Perkin reaction is a method to form the coumarin ring itself. For the synthesis of the 7-hydroxycoumarin precursor, while the Perkin reaction is a viable option, the Pechmann condensation is often a more efficient and higher-yielding alternative. Following the synthesis of the 7-hydroxycoumarin core, a Williamson ether synthesis is employed to introduce the propanoic acid side chain.

This guide will therefore detail:

  • The synthesis of the 7-hydroxycoumarin (umbelliferone) precursor via the Pechmann condensation.

  • The subsequent Williamson ether synthesis to yield the final product, this compound.

PART 1: Synthesis of 7-Hydroxycoumarin (Umbelliferone)

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from a phenol and a β-keto ester or, in this case, malic acid, under acidic conditions.[1]

Reaction Scheme:

Pechmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Resorcinol Resorcinol Umbelliferone 7-Hydroxycoumarin (Umbelliferone) Resorcinol:e->Umbelliferone:w + Malic Acid MalicAcid Malic Acid H2SO4 Conc. H₂SO₄ H2SO4:n->Umbelliferone:s Catalyst Williamson_Ether_Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis Umbelliferone 7-Hydroxycoumarin K2CO3 K₂CO₃, Acetone Bromoester Ethyl 2-bromopropanoate EsterIntermediate Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate K2CO3->EsterIntermediate Reflux EsterIntermediate2 Ester Intermediate NaOH_H2O NaOH, H₂O/EtOH FinalProduct This compound NaOH_H2O->FinalProduct Reflux, then H⁺ workup

References

High-Purity Recovery of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, a coumarin derivative of significant interest in medicinal chemistry and materials science. Purification of such compounds is a critical step to ensure reproducible and reliable downstream experimental results. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid organic compounds.[1] This application note details a systematic approach, beginning with the principles of solvent selection and culminating in a detailed, step-by-step protocol for recrystallization. It is designed to empower researchers to not only execute the procedure but also to understand the underlying chemical principles, enabling them to adapt and troubleshoot the method effectively.

Compound Profile and Physicochemical Characteristics

This compound belongs to the coumarin family, a class of benzopyrones known for their wide range of biological activities.[2] The structure features a rigid coumarin scaffold linked to a flexible propanoic acid side chain, imparting both aromatic and acidic characteristics. Understanding its physical properties is the cornerstone of designing an effective purification strategy.

PropertyValue / DescriptorSource
IUPAC Name 2-(2-oxochromen-7-yl)oxypropanoic acidPubChem[3]
Molecular Formula C₁₂H₁₀O₅PubChem[3]
Molecular Weight 234.20 g/mol PubChem[3]
XLogP3 (Polarity) 1.9PubChem[3]
Appearance Typically a white to off-white solidAssumed
Melting Point Not empirically reported in literature; must be determined experimentally post-purification.N/A
Solubility Not empirically reported in literature; must be determined via solvent screening (see Protocol Part A).N/A

The molecule's polarity (XLogP3 of 1.9) suggests it will be more soluble in polar organic solvents than in non-polar ones, and the carboxylic acid group implies potential solubility in aqueous bases and polar protic solvents like alcohols.

The Science of Recrystallization: A Mechanistic Overview

Recrystallization is a purification technique based on the differential solubility of a target compound and its impurities in a specific solvent system at varying temperatures.[4][5] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5]

The process is a carefully controlled sequence of events:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6]

  • Impurity Removal (Hot Filtration): If insoluble impurities are present, they are removed by filtering the hot solution.[7]

  • Crystallization: The hot, clear solution is allowed to cool slowly. As the temperature decreases, the solubility of the target compound drops, and the solution becomes supersaturated. This drives the formation of crystals.[1][5]

  • Exclusion of Impurities: As the crystal lattice forms, it selectively incorporates molecules of the target compound, excluding impurities which ideally remain dissolved in the cold solvent (the "mother liquor").[1]

  • Isolation: The purified crystals are separated from the mother liquor by filtration.

  • Drying: The isolated crystals are dried to remove residual solvent.

The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves a large amount when hot but very little when cold.[1][5] Additionally, the solvent should either dissolve impurities very well at all temperatures or not at all, and it must not react with the compound.[1]

Recrystallization_Principle cluster_steps Recrystallization Workflow Crude Crude Solid (Compound + Impurities) Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt 2. Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities removed Cool 3. Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities HotFilt->Cool VacFilt 4. Vacuum Filtration Cool->VacFilt Soluble impurities in mother liquor Pure Pure Crystals VacFilt->Pure Detailed_Workflow cluster_prep Preparation cluster_main Protocol B: Bulk Recrystallization Start Start: Crude Solid Solvent_Screen Protocol A: Solvent Screening Start->Solvent_Screen Dissolve 1. Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Optimal Solvent Selected Decision_HotFilt Insoluble Impurities? Dissolve->Decision_HotFilt HotFilt 2. Hot Gravity Filtration Decision_HotFilt->HotFilt Yes Cool_Slow 3a. Slow Cooling to Room Temp Decision_HotFilt->Cool_Slow No HotFilt->Cool_Slow Cool_Ice 3b. Cool in Ice Bath Cool_Slow->Cool_Ice Collect 4. Vacuum Filtration Cool_Ice->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry End Finish: Pure, Dry Product Dry->End

References

Application Notes and Protocols for the Chromatographic Purification of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Coumarin Purification

Coumarins represent a diverse class of benzopyrone secondary metabolites widely distributed in the natural world, particularly in higher plants. Their broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and antitumor properties, has established them as privileged scaffolds in drug discovery and development. The biological efficacy of a coumarin is intrinsically linked to its molecular structure, and even minor stereochemical variations can lead to significant differences in activity. Consequently, the isolation and purification of individual coumarin compounds from complex natural extracts or synthetic reaction mixtures is a critical step in their chemical and pharmacological characterization.

This comprehensive guide provides a detailed overview of the principles and methodologies for the chromatographic purification of coumarins. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows. The protocols and insights presented herein are grounded in established scientific principles and field-proven experience, emphasizing the rationale behind experimental choices to empower users to troubleshoot and adapt these methods to their specific needs.

Strategic Approach to Coumarin Purification: A Workflow Overview

The purification of coumarins typically follows a multi-step process, commencing with extraction from the source material and culminating in the isolation of a highly pure compound. The choice of chromatographic technique at each stage is dictated by the scale of the purification, the complexity of the mixture, and the physicochemical properties of the target coumarins.

Caption: General workflow for the purification of coumarin compounds.

Part 1: Foundational Chromatographic Principles for Coumarin Separation

The successful chromatographic purification of coumarins hinges on a fundamental understanding of their chemical properties and how these interact with the stationary and mobile phases.

The Chemical Nature of Coumarins

Coumarins are characterized by the 1,2-benzopyrone skeleton. Their polarity, and thus their chromatographic behavior, is determined by the nature and position of various substituents on this core structure. Hydroxylation, methoxylation, and glycosylation are common modifications that significantly impact a coumarin's solubility and retention characteristics. For instance, the addition of a hydroxyl group increases polarity, leading to stronger interactions with polar stationary phases and earlier elution in reversed-phase systems.

Selecting the Appropriate Chromatographic Mode

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica gel, alumina, or Florisil) is used with a non-polar mobile phase.[1][2] This mode is particularly effective for separating less polar coumarins and for fractionating crude extracts. The separation is based on the principle of adsorption, where more polar compounds are more strongly retained on the stationary phase.

Reversed-Phase Chromatography (RPC): RPC is the most widely used mode for the analysis and purification of coumarins, especially for polar and moderately polar derivatives.[3][4] It employs a non-polar stationary phase, typically octadecylsilyl (C18) modified silica, and a polar mobile phase, such as a mixture of water with acetonitrile or methanol.[3][5] In RPC, separation is driven by hydrophobic interactions, with non-polar compounds being retained longer.

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that obviates the need for a solid support, thereby eliminating irreversible adsorption of the sample.[6][7] It is particularly advantageous for the preparative-scale isolation of coumarins from complex matrices, as it offers high sample loading capacity and excellent sample recovery.[8][9][10]

Part 2: Practical Application Notes and Protocols

This section provides detailed protocols for the most common chromatographic techniques used in coumarin purification. The causality behind key experimental choices is explained to facilitate method development and optimization.

Protocol for Flash Chromatography of a Crude Plant Extract

Flash chromatography is an ideal first step for the rapid fractionation of a crude extract, enabling the separation of coumarin-rich fractions from other classes of compounds.[11]

Rationale for Method Selection: The choice of normal-phase flash chromatography is based on its ability to handle large sample loads and efficiently separate compounds with a wide range of polarities. Silica gel is a cost-effective and versatile stationary phase for this purpose.[2] The gradient elution strategy allows for the sequential elution of compounds from non-polar to polar.

Experimental Protocol:

  • Stationary Phase Selection and Column Packing:

    • Select silica gel (230-400 mesh) as the stationary phase.

    • Dry pack the appropriate size flash column with the silica gel. The amount of silica should be 50-100 times the weight of the crude extract.

  • Sample Preparation:

    • Dissolve the crude plant extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

    • Alternatively, for less soluble extracts, perform a dry load by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Mobile Phase Selection and Gradient Elution:

    • A common mobile phase system is a gradient of ethyl acetate in hexane or petroleum ether.[1]

    • Start with a low polarity mobile phase (e.g., 100% hexane) to elute non-polar compounds.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 100% ethyl acetate over 30-60 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume (e.g., 10-20 mL).

    • Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the target coumarins.[12]

    • Pool the fractions containing the same compound(s) for further purification.

Parameter Typical Value/Range Rationale
Stationary Phase Silica Gel (230-400 mesh)Good resolving power for a wide range of polarities.[1]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities.
Sample Loading 1-10% of silica weightPrevents column overloading and ensures good separation.
Flow Rate 20-50 mL/min (for medium-sized columns)Balances separation time and resolution.
Detection UV (254 nm and 366 nm)Most coumarins are UV active.
Protocol for Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the workhorse for the final purification of individual coumarins, delivering high-purity compounds suitable for structural elucidation and biological testing.[13]

Rationale for Method Selection: Reversed-phase HPLC on a C18 column offers excellent selectivity and resolution for a wide array of coumarins.[3][5] The addition of a small amount of acid to the mobile phase is crucial for improving peak shape by suppressing the ionization of phenolic hydroxyl groups, which can cause peak tailing.[14]

Experimental Protocol:

  • Column Selection:

    • Choose a preparative C18 column (e.g., 250 mm x 20 mm, 5-10 µm particle size). The dimensions will depend on the amount of sample to be purified.

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B).[13]

    • Add a small amount of an acidifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to both mobile phase components to improve peak shape.[13][14]

  • Method Development and Optimization:

    • First, develop an analytical scale method using a smaller C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Optimize the gradient to achieve baseline separation of the target coumarin from impurities. A typical gradient might run from 10% B to 90% B over 30-40 minutes.[14]

    • Scale up the method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Injection and Fraction Collection:

    • Dissolve the semi-purified fraction from the previous step in the initial mobile phase composition.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the peak of the target coumarin, guided by the UV detector signal (typically at 280 nm or 320-330 nm).[14][15]

  • Purity Analysis and Compound Recovery:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified coumarin.

Parameter Typical Value/Range Rationale
Stationary Phase C18-bonded Silica (5-10 µm)Excellent for separating moderately polar to non-polar compounds.[5]
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% AcidProvides good selectivity for coumarins; acid improves peak shape.[13][14]
Flow Rate 10-20 mL/min (for a 20 mm ID column)Appropriate for preparative scale separations.
Detection Wavelength 280-335 nmCorresponds to the UV absorbance maxima of many coumarins.[15]
Column Temperature 25-35 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Protocol for High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful technique for the preparative isolation of coumarins directly from crude extracts or semi-purified fractions, especially when dealing with larger quantities.[8][9]

Rationale for Method Selection: The primary advantage of HSCCC is the absence of a solid stationary phase, which prevents irreversible sample adsorption and allows for high sample recovery.[6][7] The choice of the two-phase solvent system is critical and is based on the partition coefficient (K) of the target compounds.

Experimental Protocol:

  • Solvent System Selection:

    • The selection of the two-phase solvent system is the most crucial step. A commonly used system for coumarins is composed of n-hexane-ethyl acetate-methanol-water or light petroleum-ethyl acetate-methanol-water.[8][16]

    • The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The K value is the ratio of the compound's concentration in the stationary phase to its concentration in the mobile phase.

  • Preparation of the Two-Phase Solvent System and Sample:

    • Prepare the chosen solvent system by mixing the solvents in a separatory funnel and allowing the phases to equilibrate.

    • Separate the upper and lower phases.

    • Dissolve the sample in a small volume of the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Set the desired rotation speed.

    • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Inject the sample solution.

    • Continuously monitor the effluent with a UV detector and collect fractions.

  • Fraction Analysis and Compound Isolation:

    • Analyze the collected fractions by HPLC or TLC to determine the purity of the isolated coumarins.[9]

    • Combine the pure fractions and evaporate the solvent to obtain the final product.

Parameter Typical Value/Range Rationale
Solvent System n-Hexane-Ethyl Acetate-Methanol-WaterProvides a suitable polarity range for many coumarins.[8][9]
Partition Coefficient (K) 0.5 - 2.0Ensures good retention and elution behavior.
Rotation Speed 800-1000 rpmMaintains a stable stationary phase.
Flow Rate 1-3 mL/minBalances separation time and efficiency.
Detection Wavelength 254 nm or 280 nmGeneral-purpose wavelengths for detecting aromatic compounds.[17]

Part 3: Troubleshooting and Method Validation

A robust purification protocol is self-validating. This section addresses common challenges and provides insights for ensuring the reliability of your results.

Common Challenges and Solutions
  • Peak Tailing in HPLC: This is often caused by interactions between acidic hydroxyl groups on coumarins and residual silanol groups on the silica-based stationary phase. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions and lead to sharper, more symmetrical peaks.[14]

  • Co-elution of Isomers: Coumarin isomers can be challenging to separate due to their similar physicochemical properties. Optimizing the mobile phase composition, including the use of different organic modifiers (e.g., methanol vs. acetonitrile), or exploring different stationary phases (e.g., phenyl-hexyl) can improve resolution.[15][18]

  • Low Recovery: Poor recovery can be due to irreversible adsorption on the stationary phase, especially in normal-phase chromatography. Counter-current chromatography is an excellent alternative to mitigate this issue.[6] In HPLC, ensuring complete dissolution of the sample in the mobile phase before injection is also crucial.

Purity Assessment and Characterization

The purity of the final isolated coumarin should be assessed using an orthogonal analytical method, typically analytical HPLC with a diode-array detector (DAD) or mass spectrometry (MS).[4] Structural elucidation is then performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Conclusion

The chromatographic purification of coumarin compounds is a multifaceted process that requires a systematic approach and a solid understanding of chromatographic principles. By carefully selecting the appropriate techniques and optimizing the experimental parameters, researchers can successfully isolate high-purity coumarins for further investigation. The protocols and insights provided in this guide serve as a foundation for developing robust and efficient purification strategies, ultimately accelerating the discovery and development of new coumarin-based therapeutics.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Coumarin Derivatives

Coumarins are a significant class of heterocyclic compounds found widely in the plant kingdom, belonging to the benzopyrone family.[1] Their diverse pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and antimicrobial properties, have made them a subject of intense interest in medicinal chemistry and drug discovery.[1][2] The coumarin scaffold is a privileged structure, meaning it can bind to multiple biological targets, leading to a broad range of bioactivities. Several coumarin derivatives have been synthesized and evaluated as potent antimicrobial agents against a spectrum of Gram-positive and Gram-negative bacteria.[3][4] The mechanism of action for coumarin's antibacterial effects is thought to involve damage to the bacterial cell membrane.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct preliminary in vitro antibacterial assays for a specific coumarin derivative: 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid (CAS: 304889-93-8).[5][6] This compound, with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 234.20 g/mol , possesses the core coumarin structure with a propanoic acid moiety, which may influence its solubility and interaction with bacterial targets.[5] The protocols outlined herein are designed to serve as a robust framework for the initial screening and characterization of its potential antibacterial efficacy.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-[(2-oxochromen-7-yl)oxy]propanoic acidPubChem[5]
Molecular Formula C₁₂H₁₀O₅PubChem[5]
Molecular Weight 234.20 g/mol PubChem[5]
CAS Number 304889-93-8PubChem[5]
Physical Form White solid (Predicted)Chemdad[6]

PART 1: Foundational Antibacterial Screening

The initial phase of evaluating a novel compound involves determining its fundamental ability to inhibit bacterial growth. The following protocols are industry-standard methods for this purpose, emphasizing reproducibility and adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12][13]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a cornerstone of antimicrobial susceptibility testing, used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16] This quantitative measure is crucial for assessing the potency of the test compound.[17]

This method is preferred for initial screening due to its efficiency, low sample volume requirements, and ability to provide quantitative data (the MIC value). By exposing a standardized bacterial inoculum to a range of compound concentrations in a liquid growth medium, we can precisely identify the threshold of inhibitory activity. The use of a 96-well microtiter plate format allows for the simultaneous testing of multiple concentrations and bacterial strains.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Stock (e.g., in DMSO) A1 Perform Serial Dilutions of Compound in 96-Well Plate P1->A1 Dispense into plate P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 Add Standardized Bacterial Inoculum to Wells P2->A2 Inoculate wells P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 Diluent A1->A2 A3 Include Growth & Sterility Controls A2->A3 A4 Incubate Plate (35-37°C for 16-20 hours) A3->A4 D1 Visually Inspect for Turbidity (Bacterial Growth) A4->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C with shaking until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent toxicity to the bacteria.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[14]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include essential controls:

      • Growth Control: Wells with CAMHB and bacteria only (no compound).

      • Sterility Control: Wells with CAMHB only (no bacteria).

      • Positive Control: A known antibiotic (e.g., Ampicillin, Gentamicin) tested in parallel.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Agar Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a compound.[18][19] It is a valuable preliminary screening tool to observe the spectrum of activity.

This method is based on the principle of diffusion. The test compound impregnates a paper disk, which is then placed on an agar surface uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the bacterium at a certain concentration, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[18]

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.

  • Apply Disks:

    • Aseptically apply sterile paper disks (6 mm diameter) to the surface of the agar.

    • Pipette a known amount of the stock solution of "this compound" onto each disk (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the disks to dry briefly before incubation.

    • Include a solvent control disk (with DMSO only) and a positive control disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition (in mm) around each disk.

PART 2: Determining Bactericidal vs. Bacteriostatic Action

Once the MIC is established, the next critical step is to determine whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an extension of the MIC assay.

By subculturing the contents of the wells from the MIC assay that showed no visible growth, we can determine the concentration at which the bacteria are no longer viable. If the bacteria regrow on the agar plate, the compound was bacteriostatic at that concentration. If there is no growth, the compound was bactericidal. The MBC is typically defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

MBC_Workflow cluster_mic Prerequisite cluster_assay MBC Procedure cluster_analysis Data Analysis MIC_Plate Completed MIC Assay Plate (Post-incubation) A1 Select Wells with No Growth (Concentrations ≥ MIC) MIC_Plate->A1 A2 Aliquot and Plate onto Nutrient Agar Plates A1->A2 A3 Incubate Plates (35-37°C for 18-24 hours) A2->A3 D1 Count Colonies on Plates A3->D1 D2 Determine MBC: Lowest concentration with ≥99.9% kill rate D1->D2

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

  • Perform MIC Assay: Follow the complete protocol for the broth microdilution MIC assay as described in section 1.1.

  • Subculturing: From the wells of the completed MIC plate that show no visible turbidity (i.e., at the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determination of MBC: After incubation, examine the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no growth or a colony count that corresponds to a ≥99.9% reduction of the initial inoculum.[20]

Data Interpretation and Presentation

Summarizing the quantitative data in a clear, structured format is essential for comparison and interpretation.

Example Data Table:
Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 25922322568Bacteriostatic
P. aeruginosa ATCC 27853>256>256-Resistant
Positive Control (Ampicillin)0.250.52Bactericidal

Note on Interpretation:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Conclusion and Future Directions

These application notes provide a comprehensive and scientifically grounded approach to conducting the initial in vitro evaluation of "this compound" for antibacterial activity. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is the foundation for any further drug development efforts. Positive results from these screening assays would warrant progression to more advanced studies, such as time-kill kinetics, mechanism of action studies, and evaluation against a broader panel of clinical isolates, including multi-drug resistant strains.[16][17][18]

References

"2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" as an antioxidant in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Topic: Evaluation of "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" as an Antioxidant via In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Coumarins, a class of naturally occurring phenolic compounds, have garnered significant interest for their diverse biological activities, including potent antioxidant effects.[1] This guide provides a comprehensive technical framework for the in vitro evaluation of a specific 7-hydroxycoumarin derivative, This compound . We present a portfolio of assays, progressing from foundational chemical-based methods (DPPH, ABTS, FRAP) to a more biologically relevant cell-based system (Cellular Antioxidant Assay), offering a multi-faceted approach to characterizing its antioxidant potential. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring robust and reproducible data generation for research and drug discovery applications.

Compound Profile: this compound

This compound is a derivative of 7-hydroxycoumarin (umbelliferone), where a propanoic acid moiety is linked via an ether bond at the 7-position. This structural modification can influence its physicochemical properties, such as solubility and cell permeability, as well as its antioxidant capacity. The antioxidant activity of coumarin derivatives is often attributed to the number and position of hydroxyl groups and their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1]

Caption: Chemical Structure of the target compound.

1.1. Solubility and Stock Solution Preparation

  • Rationale: Accurate and reproducible results begin with proper sample preparation. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate during the assay. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its ability to dissolve a wide range of organic compounds.

  • Protocol:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation.

    • For each experiment, prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium. Crucially, ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically <0.5%) , as higher concentrations can interfere with the assay chemistry or induce cellular toxicity.

Foundational Chemical Assays: Screening for Radical Scavenging and Reducing Power

Chemical assays provide a rapid and cost-effective first-pass assessment of a compound's intrinsic antioxidant properties. They primarily measure two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G start Free Radical (R•) (e.g., DPPH•, ABTS•+) hat_path Neutralized Radical (RH) start->hat_path set_path Neutralized Radical (R:-) start->set_path antioxidant Antioxidant (ArOH) (Test Compound) antioxidant->hat_path  Hydrogen Atom Transfer (HAT) (DPPH, ABTS) hat_intermediate Antioxidant Radical (ArO•) antioxidant->hat_intermediate set_intermediate Antioxidant Radical Cation (ArOH•+) antioxidant->set_intermediate Single Electron Transfer (SET) (FRAP, ABTS, DPPH)   set_intermediate->set_path Proton Loss

Caption: Primary mechanisms of antioxidant action evaluated by in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical.[2] The reduction of DPPH is monitored by the loss of its deep purple color, measured as a decrease in absorbance at ~517 nm.[3][4]

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[3]

    • Assay Setup (96-well plate):

      • Test Wells: Add 20 µL of the test compound at various concentrations (e.g., 1-1000 µM) to each well.

      • Positive Control: Add 20 µL of a standard antioxidant like Ascorbic Acid or Trolox at various concentrations.

      • Blank (Control): Add 20 µL of the solvent (e.g., methanol or DMSO diluted in methanol) to the control wells.

    • Reaction Initiation: Add 180 µL of the 0.1 mM DPPH working solution to all wells. Mix gently.

    • Incubation: Incubate the plate for 30 minutes at room temperature in the dark. The dark incubation is critical as DPPH is light-sensitive.[3]

    • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[5]

    • Plot % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The pre-formed radical is generated by reacting ABTS with potassium persulfate.[6] Antioxidants reduce the ABTS•+, causing decolorization, which is measured by the decrease in absorbance at ~734 nm.[5]

  • Protocol:

    • Reagent Preparation (ABTS•+ Stock):

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react for 12-16 hours in the dark at room temperature. This generates the ABTS•+ radical.[6][7]

    • Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Assay Setup (96-well plate):

      • Add 10 µL of the test compound or standard (Trolox) at various concentrations to the wells.

      • Add 190 µL of the ABTS•+ working solution to initiate the reaction.

    • Incubation: Incubate for 6-7 minutes at room temperature.

    • Measurement: Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate % Inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A calibration curve is generated using Trolox as the standard, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in an acidic medium (pH 3.6).[8] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, measured at ~593 nm.[9]

  • Protocol:

    • Reagent Preparation (FRAP Reagent):

      • Prepare the following solutions:

        • 300 mM Acetate buffer (pH 3.6)

        • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

        • 20 mM Ferric Chloride (FeCl₃·6H₂O) in water

      • Prepare the fresh FRAP working reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[8]

    • Assay Setup (96-well plate):

      • Add 20 µL of the test compound, standard (Ferrous Sulfate or Trolox), or blank to the wells.

      • Add 180 µL of the pre-warmed FRAP working reagent to all wells.

    • Incubation: Incubate the plate at 37°C for 4-6 minutes.[8]

    • Measurement: Read the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using a known concentration of FeSO₄.

    • The FRAP value of the sample is calculated from the standard curve and expressed as µM of Fe²⁺ equivalents.

Cell-Based Assay: Assessing Bioavailability and Intracellular Activity

While chemical assays are useful for initial screening, they lack biological context. A Cellular Antioxidant Assay (CAA) provides a more relevant measure by accounting for cellular uptake, distribution, and metabolism of the test compound.[10]

G cluster_workflow Cellular Antioxidant Assay (CAA) Workflow A 1. Seed Cells (e.g., HepG2) in a 96-well plate B 2. Co-incubate cells with Test Compound + DCFH-DA probe A->B C 3. Wash cells to remove extracellular compound/probe B->C D 4. Induce Oxidative Stress (Add AAPH radical generator) C->D E 5. Measure Fluorescence Kinetically (Excitation ~485nm, Emission ~538nm) D->E F 6. Data Analysis (Calculate CAA units) E->F

Caption: A streamlined workflow for the Cellular Antioxidant Assay (CAA).

Cellular Antioxidant Assay (CAA)
  • Principle: The CAA measures the ability of a compound to prevent the oxidation of a cellular probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), by peroxyl radicals.[11] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[10][12] An effective antioxidant will enter the cell and quench these radicals, thus reducing the rate of DCF formation.[13]

  • Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) or Caco-2 cells into a 96-well, black, clear-bottom plate at a density of ~6 x 10⁴ cells/well. Culture for 24 hours to allow for cell attachment.[14]

    • Compound Loading:

      • Remove the culture medium.

      • Treat cells with 100 µL of treatment medium (e.g., William's Medium E) containing the test compound at various concentrations for 1 hour. Include wells for a positive control (Quercetin) and a vehicle control.

    • Probe Loading: After the initial treatment, add 25 µM DCFH-DA to all wells and co-incubate for an additional hour at 37°C.[13]

    • Washing: Gently wash the cell monolayer with 100 µL of warm Phosphate-Buffered Saline (PBS) to remove extracellular compound and probe.

    • Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution (prepared in PBS) to all wells to generate peroxyl radicals.

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[13]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each well.

    • Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.

    • Results can also be expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.[10]

Data Summary and Interpretation

A comprehensive evaluation requires comparing the results across all assays. A compound showing potent activity in chemical assays (low IC50 in DPPH/ABTS, high FRAP value) and significant activity in the CAA is a strong candidate for a promising antioxidant.

Table 1: Hypothetical Comparative Data for this compound

AssayMetricTest CompoundTrolox (Standard)Ascorbic Acid (Standard)
DPPH Scavenging IC50 (µM)45.815.225.5
ABTS Scavenging TEAC (µM/µM)0.851.00 (by definition)1.05
FRAP Fe²⁺ Equivalents (µM)150.3210.1245.7
CAA CAA Value (QE/100 µmol)75.6N/AN/A

Note: Data are for illustrative purposes only.

Conclusion

This guide outlines a robust, multi-tiered strategy for evaluating the in vitro antioxidant activity of This compound . By integrating simple, high-throughput chemical assays (DPPH, ABTS, FRAP) with a more physiologically relevant cell-based assay (CAA), researchers can obtain a comprehensive profile of the compound's antioxidant potential. This approach provides not only a measure of its intrinsic radical-scavenging and reducing capabilities but also initial insights into its bioavailability and efficacy within a cellular environment, which are critical steps in the early stages of drug discovery and development.

References

Application Note: Evaluating the Cytotoxicity of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for assessing the cytotoxic potential of the novel compound, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid , utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust framework from initial experimental design to final data interpretation. We delve into the causality behind critical protocol steps, establish a self-validating experimental setup with essential controls, and provide troubleshooting guidance to ensure data integrity and reproducibility.

Introduction and Scientific Principle

1.1. The Investigational Compound: this compound

This compound (PubChem CID: 3312671) is a coumarin derivative.[1] Coumarin-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Evaluating the cytotoxicity of any new chemical entity is a foundational step in the drug discovery pipeline, providing essential information about its therapeutic window and potential toxicity. This compound has a molecular weight of approximately 234.20 g/mol .[1] For experimental purposes, it is presumed to be soluble in an organic solvent such as dimethyl sulfoxide (DMSO) before being diluted in cell culture medium.

1.2. The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a widely adopted and reliable method for evaluating cell viability, proliferation, and cytotoxicity.[2][3] Its principle is based on the enzymatic activity of metabolically active, viable cells.[4][5] Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring of the yellow, water-soluble MTT reagent.[6][7] This reduction results in the formation of an insoluble purple formazan precipitate.[4][6] Dead cells, having lost their metabolic activity, are incapable of this conversion.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4] By solubilizing these formazan crystals and measuring the absorbance of the resulting colored solution, we can quantitatively assess cell viability.[8][9]

MTT_Principle cluster_viable Viable Cell cluster_dead Non-Viable Cell MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases MTT->Enzymes Reduction Formazan Formazan (Purple, Insoluble) Enzymes->Formazan MTT_dead MTT (Yellow, Soluble) NoEnzymes Inactive Enzymes MTT_dead->NoEnzymes No Reduction

Caption: Principle of the MTT assay.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and reproducibility of the assay.

Item Specifications & Rationale
Test Compound This compound
Cell Line Application-dependent (e.g., HeLa, A549, MCF-7). Cells must be in the logarithmic growth phase for optimal metabolic activity and consistent results.[10]
Culture Medium DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The specific medium depends on the chosen cell line's requirements.
MTT Reagent 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS). Must be filter-sterilized (0.2 µm filter) and protected from light to prevent degradation. Store at -20°C in aliquots.
Solubilization Solution Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl. DMSO is highly effective at dissolving formazan crystals. Acidified SDS is an alternative for cells resistant to DMSO lysis.
Positive Control Doxorubicin (10 µM) or Triton™ X-100 (1%). A known cytotoxic agent is essential to validate that the assay system can effectively detect cell death.[11]
Vehicle Control DMSO (or other solvent used for the test compound). The final concentration in the well should match the highest concentration used for the test compound, typically ≤0.5%.[10]
Equipment & Consumables 96-well flat-bottom tissue culture plates, CO2 incubator (37°C, 5% CO2), multichannel pipette, inverted microscope, microplate reader (absorbance at 570 nm), sterile pipette tips and tubes.[8]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adherence to aseptic techniques throughout is mandatory to prevent contamination.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Incubation & Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis A1 1. Prepare Compound Stock & Dilutions A2 2. Harvest & Count Cells A3 3. Seed Cells in 96-Well Plate B1 4. Incubate (24h) for Cell Adherence A3->B1 B2 5. Treat Cells with Compound & Controls B1->B2 B3 6. Incubate (24-72h) for Cytotoxicity B2->B3 C1 7. Add MTT Reagent B3->C1 C2 8. Incubate (2-4h) (Formazan Formation) C1->C2 C3 9. Add Solubilization Solution (DMSO) C2->C3 C4 10. Measure Absorbance (570 nm) C3->C4 D1 11. Calculate % Viability C4->D1 D2 12. Plot Dose-Response Curve D1->D2 D3 13. Determine IC50 Value D2->D3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step 1: Cell Seeding

The initial cell density is a critical parameter. Too few cells will yield a low signal, while too many can lead to nutrient depletion and contact inhibition, skewing the results.[10]

  • Culture cells in T-75 flasks until they reach 70-80% confluency. Ensure they are in a logarithmic growth phase.

  • Trypsinize the cells, collect them in a sterile tube, and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (this corresponds to 5,000 cells/100 µL). This is a starting point and should be optimized for your specific cell line.[12][13]

  • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • To mitigate the "edge effect"—evaporation and temperature fluctuations in outer wells—fill the perimeter wells with 100 µL of sterile PBS or medium without cells and do not use them for experimental data.[10]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.

Step 2: Compound Preparation and Cell Treatment
  • Prepare a high-concentration stock solution of This compound (e.g., 10 mM) in sterile DMSO.

  • Perform a serial dilution of the stock solution in serum-free culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). The final concentration in the well will be half of this, so prepare them at 2x the desired final concentration.

  • After the 24-hour cell adherence incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the prepared compound dilutions and controls to the respective wells in triplicate, as illustrated in the plate layout table below.

Table 1: Example 96-Well Plate Layout
Well1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlankC1C1C1C5C5C5PosPosPos
B UCUCUCC2C2C2C6C6C6VehVehVeh
C UCUCUCC3C3C3C7C7C7VehVehVeh
D UCUCUCC4C4C4C8C8C8VehVehVeh
.......................................
  • Blank: Medium only (no cells).

  • UC: Untreated Control (cells + medium).

  • Veh: Vehicle Control (cells + medium with max DMSO concentration).

  • C1-C8: Test Compound at decreasing concentrations.

  • Pos: Positive Control (cells + known cytotoxic agent).

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

Step 3: MTT Incubation and Solubilization
  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls). This results in a final MTT concentration of 0.5 mg/mL.[6]

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals. Monitor the crystal formation under a microscope.[2]

  • After the MTT incubation, the formazan crystals must be dissolved. Carefully aspirate the medium from each well without disturbing the cell layer or the crystals.

  • Add 100 µL of DMSO to each well.[14]

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan.[3] Check for complete dissolution microscopically.

Step 4: Absorbance Measurement
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm .[2][8]

  • It is recommended to use a reference wavelength of 630 nm or higher to correct for background absorbance from cell debris and other interferences.[3]

Data Analysis and Interpretation

4.1. Calculation of Cell Viability The raw absorbance values are processed to determine the percentage of viable cells relative to the untreated control.

  • Average the Replicates: Calculate the average absorbance for each set of triplicates.

  • Subtract Background: Subtract the average absorbance of the Blank wells from all other average values.

  • Calculate Percent Viability: Use the following formula for each compound concentration:

    % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

Table 2: Example Data Calculation
Condition Avg. Absorbance (570nm) Corrected Absorbance (Avg - Blank) % Viability
Blank0.0950.000-
Untreated1.2551.160100%
1 µM Cmpd1.1511.05691.0%
10 µM Cmpd0.7230.62854.1%
100 µM Cmpd0.2120.11710.1%

4.2. Determination of the IC50 Value The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is a key measure of a compound's potency.

  • Plot the Data: Create a dose-response curve by plotting Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[15][16]

  • Determine IC50: The software will calculate the precise concentration at which the curve passes through 50% viability. This is the IC50 value.[15][17]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance - Microbial contamination of the medium.[2] - Phenol red or other reducing agents in the medium interfering with the assay.[10] - MTT reagent degradation due to light exposure.[18]- Always use aseptic techniques. - Use phenol red-free medium during the MTT incubation step.[10] - Store MTT stock solution in the dark and use fresh aliquots.
Low Absorbance Readings - Cell seeding density is too low.[10] - Incubation time with MTT was too short. - Cells are not healthy or are not in the log growth phase.- Optimize cell seeding density with a titration experiment.[10] - Increase MTT incubation time (up to 4 hours). - Use healthy, low-passage number cells.[10]
Incomplete Formazan Solubilization - Insufficient solvent volume or mixing. - The formazan crystals were aspirated along with the medium.- Ensure complete mixing on an orbital shaker; verify dissolution with a microscope before reading. - Be extremely careful when aspirating the medium.
High Variability Between Replicates - Inaccurate pipetting. - Uneven cell seeding across the plate. - "Edge effect" impacting outer wells.- Calibrate pipettes and use careful technique. - Ensure the cell suspension is homogenous before and during seeding. - Avoid using the perimeter wells for experimental data.[10]
Test Compound Interference - The compound is colored and absorbs at 570 nm. - The compound is a strong reducing agent and reduces MTT non-enzymatically.[19]- Run a control with the compound in medium without cells to measure its intrinsic absorbance and subtract it.[20] - If interference is significant, consider an alternative viability assay (e.g., CellTiter-Glo®).[19]

References

Application Notes & Protocols: A Comprehensive Guide to Investigating the Anti-Inflammatory Potential of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Coumarin Scaffolds in Inflammation

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone derivatives widely distributed in nature and known for their diverse pharmacological activities.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs and serving as a template for the design of novel therapeutic agents.[2] A significant body of research has focused on their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways.[3][4] Many coumarin derivatives have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins, nitric oxide (NO), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4]

The compound 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid (herein referred to as Cpd-X for brevity) is a synthetic derivative built upon the 7-hydroxycoumarin (umbelliferone) backbone. Its structure, featuring a propanoic acid moiety linked via an ether bond, suggests potential interactions with enzymatic targets involved in the inflammatory cascade, such as cyclooxygenases (COX). This guide provides a comprehensive, field-proven framework for the systematic evaluation of Cpd-X's anti-inflammatory efficacy, from initial enzymatic screening to cellular mechanism of action and preclinical in vivo validation.

The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Foundational Mechanistic Hypothesis

Inflammation is often initiated by stimuli like lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4) on immune cells such as macrophages. This triggers intracellular signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB activation leads to the transcription of genes encoding pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[3] Cpd-X, as a coumarin derivative, is hypothesized to interfere with this process.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Pro-Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates Cascade IkB IkBα Degradation IKK->IkB Phosphorylates NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc CpdX Hypothesized Action of This compound CpdX->IKK Inhibits? CpdX->IkB Inhibits? CpdX->NFkB_nuc Inhibits? COX2 COX-2 CpdX->COX2 Inhibits? Transcription Gene Transcription NFkB_nuc->Transcription Transcription->COX2 Induces iNOS iNOS Transcription->iNOS Induces Cytokines TNF-α, IL-6, IL-1β Transcription->Cytokines Induces G cluster_assays Downstream Assays start Seed RAW 264.7 Cells (1.5x10^5 cells/well) incubate1 Incubate Overnight (Allow Attachment) start->incubate1 pretreat Pre-treat with Cpd-X or Vehicle (1-2 h) incubate1->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate2 Incubate (16-24 h) stimulate->incubate2 collect Collect Supernatant incubate2->collect mtt Cell Viability (MTT Assay on remaining cells) incubate2->mtt griess Nitric Oxide (NO) Quantification (Griess Assay) collect->griess elisa Cytokine Quantification (TNF-α, IL-6 ELISA) collect->elisa

References

Application Notes & Protocols: 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Coumarin Derivative

Welcome to a comprehensive guide on the applications of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid and its closely related analogues in the dynamic field of materials science. While direct, extensive research on this specific molecule is emerging, its core structure—a 7-hydroxycoumarin backbone functionalized with a carboxylic acid—places it at the heart of significant innovations.[1][2] The coumarin moiety provides exceptional photophysical properties, including strong fluorescence and UV absorption, while the propanoic acid group offers a versatile handle for chemical conjugation.[3][4]

This document synthesizes the established potential of this class of molecules, providing both the theoretical framework and practical, field-proven protocols. We will explore how these unique features are being harnessed to create advanced functional materials, from photo-responsive polymers and hydrogels to sophisticated fluorescent probes for bio-imaging and environmental sensing. Our focus is not just on the "how" but the critical "why," offering insights into the causality behind experimental choices to empower your research and development endeavors.

Section 1: Core Molecular Attributes and Significance

The title compound belongs to the coumarin family, a class of benzopyrones renowned for their diverse biological and photophysical properties.[5][6] The key to its utility in materials science lies in its bifunctional nature:

  • The Coumarin Core: The 2-oxo-2H-chromen-7-yl group is an intensely fluorescent scaffold.[1][2][3] Substituents on the coumarin ring can be tailored to modulate absorption and emission wavelengths, quantum yield, and Stokes shift.[3][7] This inherent fluorescence is the foundation for its use in sensors, probes, and imaging agents.[8] Furthermore, the coumarin ring can undergo a reversible [2+2] cycloaddition upon exposure to UV light, a property ingeniously exploited for creating photo-crosslinkable and photo-reversible materials.[5][9][10]

  • The Carboxylic Acid Linker: The oxy]propanoic acid moiety provides a crucial carboxylic acid (-COOH) group. This functional group is a cornerstone of bioconjugation and polymer chemistry, enabling the covalent attachment of the coumarin fluorophore to a wide array of substrates, including polymer backbones, nanoparticles, and biomolecules.[4][11]

The synergy between these two components allows for the rational design of materials where fluorescence can be introduced, or where material properties can be controlled by light.

Section 2: Application in Photo-Responsive Polymers and Hydrogels

The ability of coumarin moieties to dimerize under UV irradiation (typically >300 nm) and cleave back to monomers at a shorter wavelength (<300 nm) is a powerful tool for creating "smart" materials.[5][9][10][12] This reversible photo-crosslinking can be used to control the properties of polymers and hydrogels with high spatial and temporal precision.[13][14][15]

Application Note 2.1: Fabrication of Photo-Reversible Hydrogels for Tissue Engineering

Coumarin-functionalized hydrogels are excellent candidates for tissue engineering scaffolds.[15][16] They can be injected as a liquid and then solidified in situ using UV light, forming a crosslinked network that can encapsulate cells or therapeutic agents.[16] The crosslinking density, and thus the mechanical properties of the hydrogel, can be precisely tuned by controlling the light exposure time.[10] Furthermore, the hydrogel can be degraded on demand by exposing it to a different wavelength of light, allowing for the controlled release of its payload or facilitating tissue remodeling.[13][14]

Protocol 2.1: Synthesis of a Hyaluronic Acid-Based Photo-Crosslinkable Hydrogel

This protocol describes the functionalization of hyaluronic acid (HA), a biocompatible polymer, with a coumarin derivative to create a photo-crosslinkable hydrogel.

Materials:

  • Hyaluronic acid (HA)

  • 7-Hydroxycoumarin

  • Ethyl bromoacetate

  • Potassium carbonate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • UV lamp (365 nm)

Procedure:

  • Synthesis of Coumarin Carboxylic Acid:

    • In a round-bottom flask, dissolve 7-hydroxycoumarin and potassium carbonate in anhydrous DMF.

    • Add ethyl bromoacetate dropwise and stir the mixture at room temperature for 24 hours.

    • Filter the mixture to remove salts and evaporate the solvent under reduced pressure.

    • Hydrolyze the resulting ester using sodium hydroxide solution, followed by acidification with HCl to yield the coumarin carboxylic acid derivative.[17]

  • Functionalization of Hyaluronic Acid:

    • Dissolve HA in anhydrous DMF.

    • In a separate flask, dissolve the synthesized coumarin carboxylic acid, DCC, and DMAP in anhydrous DMF.

    • Add the coumarin solution to the HA solution and stir at room temperature for 48 hours.

    • Precipitate the functionalized HA by adding an excess of cold ethanol.

    • Redissolve the precipitate in deionized water and dialyze against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the coumarin-functionalized HA (HA-Cou) as a white powder.

  • Hydrogel Formation:

    • Dissolve the HA-Cou powder in a phosphate-buffered saline (PBS) solution to the desired concentration.

    • Expose the solution to UV light at 365 nm. The solution will transition from a liquid to a solid gel. The gelation time will depend on the concentration of HA-Cou and the intensity of the UV light.[10]

Causality: The DCC/DMAP coupling chemistry efficiently forms an ester linkage between the carboxylic acid of the coumarin derivative and the hydroxyl groups of hyaluronic acid. The reversible dimerization of the coumarin side chains upon UV irradiation creates the crosslinks that form the hydrogel network.[10]

G cluster_synthesis Synthesis of HA-Coumarin cluster_crosslinking Hydrogel Formation HA Hyaluronic Acid DCC_DMAP DCC/DMAP Coupling HA->DCC_DMAP Coumarin_COOH Coumarin Carboxylic Acid Coumarin_COOH->DCC_DMAP HA_Coumarin Coumarin-Functionalized HA DCC_DMAP->HA_Coumarin HA_Coumarin_Sol HA-Coumarin Solution UV_365 UV Light (>300 nm) HA_Coumarin_Sol->UV_365 Hydrogel Crosslinked Hydrogel UV_365->Hydrogel UV_254 UV Light (<300 nm) Hydrogel->UV_254 Reversible Cleavage UV_254->HA_Coumarin_Sol Reversible Cleavage G Probe Coumarin Probe (High Fluorescence) Complex Probe-Cu²⁺ Complex (Fluorescence Quenched) Probe->Complex + Cu²⁺ Cu2 Cu²⁺ Ion Complex->Probe - Cu²⁺ (e.g., with EDTA)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable coumarin derivative. Here, we address common experimental challenges, provide in-depth explanations for troubleshooting, and offer a validated protocol to guide your work.

Introduction to the Synthesis

The target compound, this compound, is typically synthesized via a two-step process. The first and most critical step is the O-alkylation of 7-hydroxycoumarin (also known as umbelliferone) with an alkyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate). This reaction is a classic example of the Williamson ether synthesis. The second step involves the hydrolysis of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, this synthesis pathway is prone to several issues that can significantly impact yield and purity. This guide will help you navigate these potential pitfalls.

Visualized Synthesis Pathway and Common Pitfalls

The following diagram illustrates the general synthetic route and highlights key areas where problems often arise.

Synthesis_Pathway Start 7-Hydroxycoumarin + Ethyl 2-bromopropanoate Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 Intermediate Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate Step1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF) SideProduct1 Side Product: C-Alkylation Product Step1->SideProduct1 Problem: Wrong site of alkylation SideProduct2 Side Product: Unreacted Starting Material Step1->SideProduct2 Problem: Incomplete reaction Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Base (e.g., NaOH, LiOH) or Acid (e.g., HCl) Product This compound Step2->Product SideProduct3 Side Product: Hydrolysis of Lactone Ring Step2->SideProduct3 Problem: Harsh conditions

Caption: Synthetic route for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Question 1: Why is my yield for the etherification step consistently low? I see a lot of unreacted 7-hydroxycoumarin.

Answer: Low conversion is a frequent problem and can be attributed to several factors:

  • Incomplete Deprotonation: The phenolic hydroxyl group of 7-hydroxycoumarin must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete. While potassium carbonate (K₂CO₃) is commonly used, a stronger base like sodium hydride (NaH) can be employed if yields remain low, but this requires strictly anhydrous conditions.[1][2]

  • Presence of Water: Moisture in the reaction can quench the phenoxide intermediate and react with strong bases like NaH.[1] Ensure all glassware is flame- or oven-dried and use anhydrous solvents, especially when using moisture-sensitive reagents.

  • Reaction Temperature and Time: This reaction often requires heating to proceed at a reasonable rate. A common condition is refluxing in acetone or heating in DMF at 60-80 °C for several hours.[2] If you are running the reaction at room temperature, consider increasing the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Poor Reagent Quality: The alkyl halide can degrade over time. Using old or improperly stored ethyl 2-bromopropanoate can lead to lower yields. It is best to use freshly opened or distilled reagents.

Question 2: My product analysis (e.g., ¹H NMR) shows a complex mixture. I suspect side products are forming. What are they and how can I avoid them?

Answer: The most common side reaction is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or at certain carbon atoms on the ring (C-alkylation, undesired).[3][4]

  • C- vs. O-Alkylation: O-alkylation is generally favored under thermodynamic control and with less reactive alkyl halides.[4][5] However, C-alkylation can become significant under certain conditions. The C8 position of the coumarin ring is particularly susceptible to electrophilic attack.[6][7]

  • How to Favor O-Alkylation:

    • Choice of Base and Solvent: Using a moderately weak base like K₂CO₃ in a polar aprotic solvent like acetone or DMF generally favors O-alkylation. Stronger bases and less polar solvents can sometimes increase the proportion of C-alkylation.

    • Counter-ion: The nature of the cation can influence the reactivity. Potassium (from K₂CO₃) is generally a good choice.

    • Leaving Group: Alkyl bromides are a good balance of reactivity. Iodides are more reactive but may lead to more side products, while chlorides may be too slow.

Step 2: Ester Hydrolysis

Question 3: During the hydrolysis of the ethyl ester, my overall yield drops dramatically. What is happening?

Answer: The primary challenge during hydrolysis is the potential for the cleavage of the coumarin's own lactone (cyclic ester) ring under harsh basic or acidic conditions.

  • Lactone Ring Opening: The lactone is susceptible to hydrolysis, which opens the pyrone ring and forms a carboxylate and a phenol. This side reaction is often irreversible and is a major cause of yield loss.

  • Optimizing Hydrolysis Conditions:

    • Mild Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. LiOH is often effective for ester hydrolysis under conditions that are less likely to cleave the lactone.

    • Careful pH Adjustment: During the workup, acidify the reaction mixture slowly and carefully, preferably in an ice bath, to a pH of ~2-3 to precipitate the carboxylic acid product. Over-acidification or allowing the temperature to rise can promote degradation.

    • Reaction Monitoring: Follow the reaction closely with TLC to ensure the starting ester is consumed without significant degradation of the coumarin core.

Purification

Question 4: I am having difficulty purifying the final carboxylic acid product. What is the best method?

Answer: Purifying coumarin carboxylic acids can be challenging due to their polarity and potential for contamination with starting materials or side products.[8]

  • Acid-Base Extraction: A useful technique for separating the final acid product from neutral impurities (like unreacted ester) involves an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak base solution (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure product, which can be collected by filtration.[8]

  • Column Chromatography: For very impure samples, column chromatography on silica gel can be effective.[8][10] A typical mobile phase would be a gradient of methanol in dichloromethane or chloroform.[10]

Key Reaction Parameters Summary

ParameterRecommended ChoiceRationale & Common Issues
Step 1: Base K₂CO₃ (anhydrous)Provides sufficient basicity for deprotonation without being overly harsh.[2] Stronger bases (NaH) risk side reactions and require strict anhydrous conditions.[1]
Step 1: Solvent Acetone or DMF (anhydrous)Polar aprotic solvents that effectively dissolve reagents and facilitate the Sₙ2 reaction. DMF may require higher temperatures to remove during workup.[2]
Step 1: Temperature 60-80 °C / RefluxIncreases reaction rate. Monitor by TLC to avoid prolonged heating which can lead to side product formation.
Step 2: Hydrolysis LiOH in THF/H₂O or aq. NaOHMild conditions are crucial to prevent opening of the coumarin lactone ring.
Purification Acid-Base Extraction / RecrystallizationExploits the acidic nature of the final product for efficient separation from neutral impurities.[8]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetone (approx. 10 mL per gram of coumarin).

  • Reaction: Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with additional acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound
  • Dissolution: Dissolve the crude ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.

  • Acidification: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water. Dry the final product under vacuum.

References

Low yield in Pechmann condensation and how to improve it

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pechmann Condensation

Introduction

The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry, enabling the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[1][2] Coumarins are a critical class of benzopyrone heterocycles due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[3] Despite its utility, the reaction is often plagued by low yields, which can stem from a variety of factors including substrate reactivity, catalyst choice, and reaction conditions.

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome common challenges and optimize their Pechmann condensation experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or is not producing any coumarin at all. What are the primary causes?

Low or nonexistent yields are the most common issue and can be attributed to several critical factors:

  • Substrate Reactivity: The electronic nature of the phenol is paramount. Phenols with electron-donating groups (e.g., -OH, -OR) are highly activated and react under milder conditions, whereas those with electron-withdrawing groups (e.g., -NO₂, -CN) are deactivated and may require harsh conditions or fail to react altogether.[4][5]

  • Catalyst Inactivity or Inappropriateness: The choice of acid catalyst is crucial. The reaction will not proceed efficiently without a suitable Brønsted or Lewis acid to catalyze the key steps of transesterification and intramolecular cyclization.[6][7] An old or deactivated catalyst will significantly impede the reaction.

  • Sub-Optimal Temperature: The Pechmann condensation is often temperature-sensitive. Insufficient heat may lead to an extremely slow or stalled reaction, while excessive heat can promote decomposition and the formation of side products.[8]

  • Poor Reactant Quality: Impurities in the phenol or β-ketoester, including residual water, can inhibit the catalyst or lead to unwanted side reactions.

Q2: I'm observing a complex mixture of products, making purification difficult. How can I improve the selectivity?

The formation of multiple products typically arises from competing side reactions. The primary competitor to the Pechmann condensation is the Simonis chromone cyclization, which can occur under certain conditions, especially with catalysts like phosphorus pentoxide, to yield a chromone instead of a coumarin.[1]

To minimize side products:

  • Lower the Reaction Temperature: High temperatures can provide the activation energy for alternative reaction pathways. Running the reaction at the lowest effective temperature can significantly improve selectivity.[4]

  • Optimize Catalyst Choice and Loading: An excess of a very strong acid can sometimes promote undesired reactions. Screening different catalysts (e.g., switching from a strong Brønsted acid like H₂SO₄ to a milder solid acid like Amberlyst-15) or reducing the catalyst loading can be beneficial.[4][9]

  • Consider Solvent Effects: While often run solvent-free, the use of a solvent can influence reaction pathways. Aprotic polar solvents may sometimes offer better results than nonpolar solvents or solvent-free conditions.[9]

Q3: Which catalyst should I choose for my specific phenol?

Catalyst selection is highly dependent on the reactivity of your phenol.[4]

  • Highly Activated Phenols (e.g., Resorcinol, Phloroglucinol): These substrates are electron-rich and can often be condensed under mild conditions. Catalysts like Amberlyst-15, zeolites, or even weaker Lewis acids like ZnCl₂ are effective.[3][4] Concentrated H₂SO₄ also works but may require careful temperature control to avoid charring.

  • Less Activated Phenols (e.g., Phenol, Naphthols): These substrates require more forceful conditions. Strong Brønsted acids like concentrated H₂SO₄, p-toluenesulfonic acid (p-TsOH), or strong Lewis acids such as AlCl₃ are typically necessary.[1][5]

  • Solid Acid Catalysts: For easier workup and catalyst recovery, consider solid acids like Amberlyst-15, sulfated zirconia, or zeolites.[10][11] These are particularly effective in solvent-free, microwave-assisted reactions.

Catalyst TypeExamplesBest ForAdvantages
Brønsted Acids H₂SO₄, p-TsOH, CF₃COOHLess activated phenolsHigh catalytic activity, low cost.[4]
Lewis Acids AlCl₃, FeCl₃, ZnCl₂General purposeCan be effective where Brønsted acids fail.[4]
Solid Acids Amberlyst-15, Zeolites, Sulfated ZirconiaHighly activated phenolsReusable, simplified workup, environmentally benign.[10][11]

Troubleshooting Guides & Protocols

Troubleshooting Workflow for Low Yield

This logical workflow helps diagnose and resolve low-yield issues systematically.

G start Low / No Yield Observed check_reactants 1. Verify Reactant Quality - Purity (NMR/GC) - Stoichiometry (1:1 to 1:1.5 phenol:ester) - Anhydrous? start->check_reactants check_catalyst 2. Assess Catalyst - Is it active/fresh? - Is it the right type for the phenol? - Optimize loading (5-25 mol%) check_reactants->check_catalyst Reactants OK solution_reactants Solution: - Purify starting materials - Use fresh, dry reagents check_reactants->solution_reactants check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Use fresh catalyst - Screen different acids - Increase loading check_catalyst->solution_catalyst run_control 4. Run Control Reaction - Use a known activated phenol (e.g., resorcinol) - Does the control work? check_conditions->run_control Conditions Seem OK solution_conditions Solution: - Increase temperature incrementally - Extend reaction time (monitor by TLC) - Ensure vigorous stirring check_conditions->solution_conditions solution_control Control Fails: Systemic Issue (Reagents, Glassware, Technique) Control Works: Substrate is the issue. - Switch to harsher conditions - Use a stronger catalyst run_control->solution_control

Caption: A step-by-step workflow for troubleshooting low product yield.

Protocol: General Procedure for Catalyst Screening

This protocol outlines a method for optimizing the catalyst for the condensation of a phenol with ethyl acetoacetate.

  • Preparation: In three separate, dry round-bottom flasks equipped with stir bars, add the phenol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition:

    • Flask 1 (Brønsted Acid): Add p-toluenesulfonic acid (10 mol%).

    • Flask 2 (Lewis Acid): Add anhydrous ZnCl₂ (15 mol%).

    • Flask 3 (Solid Acid): Add Amberlyst-15 (20% by weight of the phenol).

  • Reaction: Heat all three mixtures to a suitable temperature (e.g., 100-130°C) under solvent-free conditions.

  • Monitoring: Monitor the progress of each reaction every 30 minutes using Thin Layer Chromatography (TLC).

  • Work-up: Once a reaction is complete (or has stalled), cool the mixture to room temperature. Pour the mixture into ice-cold water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Purify the crude product from each reaction (e.g., by recrystallization or column chromatography) and compare the isolated yields to identify the optimal catalyst.

Reaction Mechanism and Key Intermediates

Understanding the mechanism is key to troubleshooting. The reaction proceeds via acid catalysis through transesterification, an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[4] While the exact order of these steps can be debated and may depend on the specific reactants and catalyst, a commonly accepted pathway is shown below.[12][13]

G cluster_0 Pechmann Condensation Mechanism Reactants Phenol + β-Ketoester Transesterification Step 1: Transesterification (Acid-Catalyzed) Reactants->Transesterification Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 + H⁺, - R'OH EAS Step 2: Intramolecular EAS (Hydroxyalkylation) Intermediate1->EAS Intermediate2 Cyclized Dihydroxy Intermediate EAS->Intermediate2 Ring Closure Dehydration Step 3: Dehydration Intermediate2->Dehydration Product Coumarin Product Dehydration->Product - H₂O

Caption: The key mechanistic steps of the Pechmann condensation.

The rate-determining step is often the intramolecular electrophilic aromatic substitution (EAS), which is why electron-donating groups on the phenol that activate the aromatic ring are so crucial for achieving a good yield.[12]

References

Optimizing reaction conditions for "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common experimental challenges, explain the causality behind protocol choices, and offer robust troubleshooting strategies in a direct question-and-answer format.

The synthesis of this valuable coumarin derivative, a scaffold with applications in pharmaceuticals and material science, is typically achieved via a two-step process: the Williamson ether synthesis to couple 7-hydroxycoumarin (umbelliferone) with an ester of 2-halopropanoic acid, followed by ester hydrolysis. While conceptually straightforward, this process involves critical parameters that can significantly impact yield, purity, and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Low Yield or No Reaction in Alkylation Step

Question: My reaction between 7-hydroxycoumarin and ethyl 2-bromopropanoate shows poor conversion, with a lot of unreacted starting material remaining. What are the likely causes and how can I fix this?

Answer: This is a classic Williamson ether synthesis, an SN2 reaction that is highly sensitive to several factors. Low yield is often traced back to inefficient deprotonation of the phenolic hydroxyl group, suboptimal solvent conditions, or issues with temperature and reagent integrity.

Causality & Solutions:

  • Inefficient Deprotonation: The hydroxyl group of 7-hydroxycoumarin is phenolic and thus weakly acidic. A sufficiently strong base is required to generate the nucleophilic phenoxide anion in a high enough concentration to drive the reaction.

    • Insight: Weak bases like triethylamine (TEA) are often insufficient. While potassium carbonate (K₂CO₃) is common, it has limited solubility in many organic solvents. Incomplete deprotonation is a primary cause of reaction failure.[1]

    • Solution: Use a stronger, non-nucleophilic base or improve the reaction conditions. Cesium carbonate (Cs₂CO₃) is an excellent but expensive alternative due to its higher solubility and the "caesium effect." A more cost-effective approach is to use finely powdered, anhydrous K₂CO₃ with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a catalytic amount of sodium iodide (NaI), which converts the alkyl bromide to the more reactive alkyl iodide in situ.[1]

  • Solvent Choice & Purity: The solvent must be polar and aprotic to solvate the cation of the base and leave a "naked," reactive phenoxide anion. Critically, the solvent must be anhydrous.

    • Insight: Dimethylformamide (DMF) is a common choice, but it can decompose at higher temperatures to form dimethylamine, a competing nucleophile that consumes your alkylating agent.[1] Water is detrimental as it will protonate the phenoxide, shutting down its nucleophilicity.

    • Solution: Always use dry solvents. Consider alternatives to DMF such as acetone, acetonitrile (MeCN), or N-methylpyrrolidinone (NMP).[1] Acetone and acetonitrile are easier to remove during work-up. Ensure your 7-hydroxycoumarin starting material is also thoroughly dried.

  • Reaction Temperature: The temperature must be high enough to overcome the activation energy but not so high that it causes decomposition of reactants or the solvent.

    • Insight: Temperatures ranging from 60-110 °C are typical for this alkylation.[1] Excessively high temperatures can lead to the formation of tar-like byproducts.[2]

    • Solution: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC. If the reaction is sluggish, the temperature can be increased incrementally.

Troubleshooting Flowchart for Low Alkylation Yield

G start Low Yield in Alkylation Step check_base Is the base strong enough and anhydrous? (e.g., K₂CO₃, Cs₂CO₃) start->check_base check_solvent Is the solvent polar, aprotic, and DRY? (e.g., Acetone, DMF, MeCN) check_base->check_solvent Yes solution_base Action: Switch to a stronger base (Cs₂CO₃) or add a promoter (NaI). check_base->solution_base No check_temp Is the temperature optimized? (Typically 60-110 °C) check_solvent->check_temp Yes solution_solvent Action: Use freshly dried solvent. Consider switching from DMF to Acetone. check_solvent->solution_solvent No check_reagents Are reagents pure? Is alkylating agent fresh? check_temp->check_reagents Yes solution_temp Action: Monitor by TLC and incrementally increase temperature. check_temp->solution_temp No solution_reagents Action: Purify starting materials. Use fresh alkyl bromide. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low alkylation yield.

Formation of Impurities During Alkylation

Question: My reaction mixture is showing multiple spots on TLC, and the final product is impure. What are the common side reactions?

Answer: Besides unreacted starting materials, several side products can form. Identifying them is key to suppression.

Causality & Solutions:

  • C-Alkylation: While O-alkylation is thermodynamically favored, some C-alkylation can occur at the C6 or C8 positions of the coumarin ring, which are activated by the hydroxyl group. This is more likely with a less-coordinating cation (like Na⁺ vs K⁺) and in less polar solvents.

    • Solution: Use potassium or cesium carbonate as the base, as the larger cations favor O-alkylation. Sticking to polar aprotic solvents like DMF or acetone also minimizes C-alkylation.

  • Solvent Decomposition: As mentioned, DMF can decompose to form dimethylamine, which reacts with ethyl 2-bromopropanoate to form a tertiary amine byproduct.[1]

    • Solution: Avoid prolonged heating at high temperatures (>110 °C) in DMF. If high temperatures are necessary, switch to a more stable solvent like NMP or dioxane.[1]

  • Hydrolysis of Alkylating Agent: If there is moisture in the reaction, the base can hydrolyze the ethyl 2-bromopropanoate to 2-bromopropanoic acid and ethanol.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use anhydrous potassium carbonate and freshly distilled or sure-seal grade solvents.

Difficulties in the Final Ester Hydrolysis Step

Question: I am struggling to hydrolyze the ethyl ester intermediate to the final carboxylic acid without degrading the coumarin core. What are the best practices?

Answer: Ester hydrolysis requires either acidic or basic conditions, both of which can potentially open the coumarin's lactone ring if not properly controlled.

Causality & Solutions:

  • Harsh Basic Conditions: Strong bases like sodium hydroxide in refluxing methanol can attack the lactone in addition to the ethyl ester. While this ring-opening is reversible upon acidification, it can sometimes lead to irreversible degradation products.

    • Solution: Use milder basic conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is a standard and highly effective method for hydrolyzing esters in sensitive molecules. The reaction is typically clean and complete within a few hours.

  • Harsh Acidic Conditions: Concentrated acids (like 6M HCl) and high heat can also hydrolyze the ester, but they pose a similar risk to the lactone ring and can cause other acid-catalyzed side reactions.[3]

    • Solution: Acid-catalyzed hydrolysis is generally less preferred for this substrate. If used, it should be done at moderate temperatures with careful monitoring.[3]

  • Work-up Procedure: The most critical step is the final acidification after basic hydrolysis.

    • Insight: After hydrolysis with a base like LiOH or NaOH, the product exists as a dicarboxylate salt. To obtain the final acid, the solution must be acidified.

    • Solution: Perform the acidification slowly at a low temperature (0-5 °C) by adding dilute HCl (e.g., 1M) dropwise with vigorous stirring until the pH is around 2-3. This ensures the lactone ring re-forms if opened and precipitates the desired carboxylic acid product, which can then be collected by filtration.[4][5]

Part 2: Frequently Asked Questions (FAQs)

Question: What is the overall reaction scheme and mechanism for this synthesis?

Answer: The synthesis proceeds in two main steps as outlined below. The key transformation is a Williamson ether synthesis, which follows an SN2 mechanism where the coumarin phenoxide acts as the nucleophile.

Overall Synthesis Workflow

G cluster_0 Step 1: Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Ester Hydrolysis Start Reagent1 + Ethyl 2-bromopropanoate Start->Reagent1 K₂CO₃, Acetone 80 °C Intermediate Reagent1->Intermediate Intermediate_ref Intermediate_ref Reagent2 1. LiOH, THF/H₂O 2. HCl (aq) FinalProduct Reagent2->FinalProduct Intermediate_ref->Reagent2

Caption: The two-step synthesis of the target molecule.

Question: Which base is the most effective for the alkylation step?

Answer: The choice of base is critical and depends on factors like desired reactivity, cost, and solvent system. A comparison is provided below.

BaseSolventTemperature (°C)ProsCons
K₂CO₃ Acetone, DMF60 - 90Inexpensive, commonly available, effective.Low solubility can lead to slow reactions; must be anhydrous and finely powdered.
Cs₂CO₃ DMF, MeCN25 - 70Highly effective due to high solubility and cation effect, allows for milder conditions.Very expensive.
NaOH DMSO, DMF75 - 85Strong, inexpensive.Can be too harsh, promoting side reactions; hygroscopic.[1]
NaH THF, DMF0 - 25Very strong, drives reaction to completion quickly.Highly reactive and flammable, requires careful handling under inert atmosphere.

For general laboratory synthesis, anhydrous potassium carbonate in dry acetone or DMF is the most balanced choice. For difficult substrates or to improve yield, switching to cesium carbonate is a reliable strategy.[1]

Question: How do I best purify the final product, this compound?

Answer: Purification typically involves precipitation and recrystallization.

  • Acidification & Precipitation: After the hydrolysis work-up, slowly acidifying the aqueous solution to pH 2-3 at low temperature should cause the product to precipitate as a solid.[4] This step alone removes most inorganic salts and any base-soluble impurities.

  • Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts, followed by a wash with a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.[4][5]

  • Recrystallization: The most effective method for obtaining a highly pure product is recrystallization. A mixed solvent system is often effective.

    • Recommended Solvents: A common and effective system is a mixture of chloroform and hexane (e.g., 1:3 v/v).[4][5] Dissolve the crude product in a minimum amount of hot chloroform and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. Ethanol can also be a suitable recrystallization solvent.[6][7]

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate
  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.5 eq, finely powdered), and dry acetone (approx. 0.2 M concentration relative to the coumarin).

  • Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the potassium salt.

  • Add ethyl 2-bromopropanoate (1.2 eq) to the mixture dropwise.

  • Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete in 4-8 hours.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the salts with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography or recrystallization if necessary.

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and perform a wash with diethyl ether or ethyl acetate to remove any non-polar, non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding 1M HCl (aq) dropwise with vigorous stirring until the pH reaches 2-3. A white precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the pure carboxylic acid.[5]

References

Catalyst Selection for Efficient Coumarin Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Coumarin Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for the efficient synthesis of coumarin derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to overcome common challenges in your laboratory.

Section 1: Navigating the Landscape of Coumarin Synthesis

Coumarin and its derivatives are a critical class of compounds, widely recognized for their significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] The synthesis of the coumarin scaffold is most commonly achieved through classic condensation reactions, primarily the Pechmann, Knoevenagel, Perkin, and Reformatsky reactions.[3][4][5] The success of these syntheses hinges critically on the selection of an appropriate catalyst. An optimal catalyst not only drives the reaction to completion but also dictates the yield, purity, and environmental footprint of the process.

This guide will focus on providing practical, troubleshooting-oriented advice for the most prevalent synthetic routes, helping you navigate the complexities of catalyst choice and reaction optimization.

Section 2: The Pechmann Condensation: A Deep Dive

The Pechmann condensation, the reaction of a phenol with a β-ketoester under acidic conditions, remains a cornerstone of coumarin synthesis.[5][6][7] While robust, it is not without its challenges. Here, we address common issues and provide solutions grounded in chemical principles.

Troubleshooting Guide: Pechmann Condensation

Question 1: My Pechmann condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Pechmann condensation can be frustrating and often points to one of several key factors. Here’s a systematic approach to diagnosing and solving the issue:

  • Re-evaluate Your Catalyst Choice and Loading:

    • Causality: The catalyst's primary role is to facilitate both the initial transesterification and the subsequent intramolecular cyclization.[6][8] Insufficient acid strength or deactivation of the catalyst will stall the reaction.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Ensure your acid catalyst is not old or hydrated. For Lewis acids like AlCl₃ or ZnCl₂, which are sensitive to moisture, use freshly opened or properly stored reagents.

      • Optimize Catalyst Loading: A typical catalyst loading ranges from 5 to 25 mol%.[6] If you suspect low reactivity, consider incrementally increasing the catalyst amount. For solid acid catalysts, ensure adequate surface area and active site availability.[3] A model reaction between resorcinol and ethyl acetoacetate can be used to optimize catalyst loading.[3][9]

      • Consider a Stronger Acid: If you are using a mild acid catalyst and your phenol is deactivated (containing electron-withdrawing groups), switching to a stronger Brønsted acid like sulfuric acid or a more potent Lewis acid may be necessary.[6]

  • Assess Reactant Quality and Stoichiometry:

    • Causality: Impurities in your phenol or β-ketoester can act as catalyst poisons or participate in side reactions. Incorrect stoichiometry can lead to an excess of one reactant, complicating purification and reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Check Purity: Verify the purity of your starting materials via NMR or other appropriate analytical techniques.

      • Stoichiometry: While a 1:1 to 1:1.5 ratio of phenol to β-ketoester is common, a slight excess of the β-ketoester can sometimes improve yields.[6]

  • Optimize Reaction Temperature and Time:

    • Causality: The Pechmann condensation often requires elevated temperatures to overcome the activation energy of the cyclization step.[6] However, excessively high temperatures can lead to thermal degradation of reactants or products.

    • Troubleshooting Steps:

      • Temperature Screening: If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20°C intervals). A typical range for conventional heating is 80-130°C.[6]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Some condensations are slow and may require extended reaction times to reach completion.[6]

  • Solvent Selection:

    • Causality: While many Pechmann reactions are run under solvent-free conditions, the choice of solvent can influence reactant solubility and reaction kinetics.[1][10][11]

    • Troubleshooting Steps:

      • Solvent-Free First: Solvent-free conditions are often preferred for their efficiency and reduced waste.[1][10][11]

      • Solvent Screening: If a solvent is necessary, consider the polarity. Aprotic polar solvents like acetonitrile may improve yields in some cases, whereas polar protic solvents like ethanol have also been used, though they can sometimes lead to lower yields.[6]

Question 2: My reaction is producing a mixture of products, making purification difficult. How can I minimize side product formation?

Answer: Side product formation often arises from the high reactivity of the starting materials or harsh reaction conditions.[6] Here's how to improve selectivity:

  • Lower the Reaction Temperature: High temperatures can promote the formation of byproducts.[6] Running the reaction at the lowest effective temperature can significantly improve selectivity.

  • Choose a Milder Catalyst: Strong acids can sometimes lead to over-condensation or other side reactions.[12] Consider using a milder Lewis acid or a solid acid catalyst like Amberlyst-15, which can offer higher selectivity and easier workup.[3][6]

  • Control Reactant Addition: In some cases, slow, controlled addition of one reactant to the reaction mixture can help to minimize the formation of undesired products.

Catalyst Selection Guide for Pechmann Condensation
Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, HCl, p-TsOH, CF₃COOHReadily available, inexpensive, effective for a wide range of substrates.[6]Corrosive, environmentally hazardous, can lead to side reactions, difficult to separate from the reaction mixture.[6][12]
Lewis Acids AlCl₃, ZnCl₂, FeCl₃, InCl₃High catalytic activity, can be effective under milder conditions than some Brønsted acids.[5][6]Moisture sensitive, can be difficult to handle, may require stoichiometric amounts, generation of acidic waste.[12]
Solid Acid Catalysts Amberlyst-15, Zeolites, Sulfated ZirconiaReusable, easy to separate from the reaction mixture, simplified workup, environmentally friendly.[3][6][13]May have lower activity than homogeneous catalysts, can be more expensive initially.
Nanocatalysts Fe₃O₄@Au, Nano-SnO₂, Ti(IV)-doped ZnOHigh surface area leading to high catalytic activity, often recyclable (especially magnetic nanoparticles), can be used in solvent-free conditions.[10][14][15]Synthesis of the catalyst can be complex, potential for leaching of metal ions.

Workflow for Troubleshooting Low Yield in Pechmann Condensation

G start Low or No Product Yield check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_catalyst Assess Catalyst Activity & Loading check_reactants->check_catalyst Reactants OK optimize_conditions Optimize Reaction Temperature & Time check_catalyst->optimize_conditions Catalyst OK solvent_consideration Consider Solvent Effects optimize_conditions->solvent_consideration Still Low Yield success Improved Yield solvent_consideration->success Optimization Successful failure Persistent Low Yield solvent_consideration->failure Still Low Yield re_evaluate Re-evaluate Overall Strategy (Different Synthetic Route?) failure->re_evaluate

Caption: Troubleshooting workflow for low product yield in Pechmann condensation.

Section 3: The Knoevenagel Condensation: Versatility and Challenges

The Knoevenagel condensation, involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound, is a powerful method for synthesizing a wide variety of coumarin derivatives, particularly those substituted at the 3-position.[7][16][17] This reaction is typically base-catalyzed.

Troubleshooting Guide: Knoevenagel Condensation

Question 1: My Knoevenagel condensation for coumarin synthesis is slow and gives poor yields. How can I improve it?

Answer: Sluggishness in a Knoevenagel condensation often points to issues with the catalyst or reaction conditions.

  • Catalyst Choice is Key:

    • Causality: The base catalyst's role is to deprotonate the active methylene compound, generating the nucleophile that attacks the aldehyde. The strength of the base must be sufficient to deprotonate the methylene compound but not so strong as to promote side reactions.

    • Troubleshooting Steps:

      • Common Catalysts: Piperidine is a very common and effective catalyst for this reaction.[12][16] Other organic bases like pyridine or ammonium acetate are also frequently used.[12]

      • Solvent Synergy: The choice of solvent can be critical. Ethanol is a common solvent, but screening others like DMF, MeCN, or even water can sometimes lead to improved results.[4]

      • Acid Co-catalyst: In some protocols, a catalytic amount of an acid like acetic acid is used alongside piperidine to facilitate the dehydration step.[18]

  • Reaction Conditions:

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating can sometimes accelerate the reaction.[4]

    • Water Removal: The reaction produces water, which can be in equilibrium with the starting materials. In some setups, removal of water (e.g., using a Dean-Stark trap) can drive the reaction to completion.

Question 2: I am observing the formation of an open-chain intermediate and not the cyclized coumarin product. What's going wrong?

Answer: The formation of a stable intermediate without subsequent cyclization indicates that the final intramolecular esterification (lactonization) is the rate-limiting step.

  • Promoting Cyclization:

    • Heat: Applying heat is the most common way to induce cyclization after the initial condensation has occurred.

    • Acid Catalysis: While the initial condensation is base-catalyzed, the final lactonization can sometimes be promoted by the addition of an acid catalyst after the initial condensation is complete.

Catalyst and Condition Optimization for Knoevenagel Condensation
ParameterOptionsConsiderations
Catalyst Piperidine, Pyridine, DABCO, N-MethylmorpholinePiperidine is a standard choice. The basicity of the catalyst should be matched to the acidity of the active methylene compound.[4][12][16]
Solvent Ethanol, Toluene, DMF, Acetonitrile, Solvent-freeEthanol is common. Toluene allows for azeotropic removal of water. Solvent-free conditions with ultrasound irradiation can be a green alternative.[4]
Temperature Room Temperature to RefluxStart with milder conditions and increase temperature if the reaction is slow.[4]
Additives Acetic AcidCan catalyze the dehydration and cyclization steps.

Generalized Mechanism of Knoevenagel Condensation for Coumarin Synthesis

G cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization (Lactonization) aldehyde o-Hydroxybenzaldehyde intermediate α,β-Unsaturated Intermediate aldehyde->intermediate active_methylene Active Methylene Compound active_methylene->intermediate Deprotonation & Nucleophilic Attack base Base (e.g., Piperidine) base->active_methylene intermediate2 α,β-Unsaturated Intermediate coumarin Coumarin Product intermediate2->coumarin Intramolecular Transesterification

Caption: The two-stage process of Knoevenagel condensation for coumarin synthesis.

Section 4: The Rise of Green Catalysts in Coumarin Synthesis

In line with the principles of green chemistry, there is a significant shift away from hazardous and corrosive homogeneous catalysts towards more sustainable alternatives.

Heterogeneous Solid Acid Catalysts
  • Why they are important: These catalysts, such as Amberlyst-15, zeolites, and various metal oxides, offer significant advantages including ease of separation, reusability, reduced corrosion, and minimized waste generation.[3][9][13]

  • Application Highlight: In a typical application, a solid acid catalyst can be used in a solvent-free Pechmann condensation. After the reaction, the catalyst is simply filtered off, washed, and can be reused for subsequent batches, making the process more economical and environmentally friendly.[3][9]

Nanocatalysts
  • The Advantage of Size: Nanocatalysts provide an exceptionally high surface-area-to-volume ratio, leading to enhanced catalytic activity.[10][14] Magnetic nanoparticles, such as Fe₃O₄@Au, are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet.[10][11]

  • Performance: These catalysts have been shown to be highly efficient in Pechmann condensations, often under solvent-free conditions, with the ability to be recycled multiple times without a significant loss in activity.[10][11]

Biocatalysts
  • The Enzymatic Approach: Biocatalysis is an emerging green alternative for coumarin synthesis.[12] Enzymes like lipases, peroxidases, and cytochrome P450 monooxygenases can catalyze specific steps in coumarin synthesis with high regio- and stereoselectivity under mild, aqueous conditions.[12]

  • Current State and Future: While still a developing field, biocatalysis holds immense promise for producing complex coumarin structures and reducing the environmental impact of synthesis.[12][19][20] For instance, Saccharomyces cerevisiae has been used for the biocatalytic production of dihydrocoumarin from coumarin.[19][20]

Section 5: Experimental Protocols

Protocol 1: Pechmann Condensation using a Recyclable Nanocatalyst

This protocol is adapted from the synthesis of coumarin derivatives using a magnetic Fe₃O₄@Au nanocatalyst.[10][11]

  • Materials:

    • Substituted Phenol (1.0 eq)

    • β-Ketoester (e.g., Ethyl Acetoacetate) (1.2 eq)

    • Fe₃O₄@Au Nanocatalyst (appropriate mol%)

  • Procedure:

    • In a round-bottom flask, combine the substituted phenol, β-ketoester, and the Fe₃O₄@Au nanocatalyst.

    • Heat the mixture to 130°C under solvent-free conditions with stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethanol to dissolve the product and separate the magnetic nanocatalyst using an external magnet.

    • Decant the ethanolic solution containing the product.

    • Wash the recovered catalyst with ethanol, dry, and store for reuse.

    • Evaporate the solvent from the product solution and purify the crude product by recrystallization.

Protocol 2: Knoevenagel Condensation for 3-Acetylcoumarin

This protocol is a classic example of a Knoevenagel condensation for coumarin synthesis.[21]

  • Materials:

    • Salicylaldehyde (1.0 eq)

    • Ethyl Acetoacetate (1.0 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of salicylaldehyde in ethanol, add ethyl acetoacetate.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at room temperature. The product often begins to precipitate out of the solution.

    • Monitor the reaction by TLC until the salicylaldehyde is consumed.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Dry the product. The purity is often high enough for many applications, but it can be further purified by recrystallization if needed.

Section 6: Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate my coumarin synthesis? A1: Yes, microwave irradiation is an excellent technique for accelerating both Pechmann and Knoevenagel condensations. It often leads to significantly shorter reaction times, higher yields, and can be performed under solvent-free conditions, aligning with green chemistry principles.[13]

Q2: How do electron-donating or electron-withdrawing groups on the phenol affect the Pechmann reaction? A2: Electron-donating groups (e.g., -OH, -OR) on the phenol ring activate it towards electrophilic aromatic substitution, facilitating the intramolecular cyclization step and generally leading to higher yields under milder conditions.[6] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) deactivate the ring, making the reaction more difficult and often requiring stronger catalysts and harsher conditions.[9]

Q3: What is the best way to purify my crude coumarin product? A3: Recrystallization is the most common and effective method for purifying solid coumarin derivatives. Ethanol is a frequently used solvent for this purpose.[1][7] If recrystallization is insufficient, column chromatography on silica gel can be employed for more challenging separations.

Q4: Are there any safety concerns when working with catalysts for coumarin synthesis? A4: Yes. Strong Brønsted acids like concentrated sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE). Lewis acids like aluminum chloride are water-reactive and can release HCl gas. Always consult the Safety Data Sheet (SDS) for each catalyst and reagent before beginning your experiment.

References

Technical Support Center: Purification of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid . This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable coumarin derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the physicochemical properties of this compound, as these dictate the optimal purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₂H₁₀O₅[1]Indicates a relatively small, moderately polar molecule.
Molecular Weight 234.20 g/mol [1]Standard molecular weight for typical organic compounds.
Structure Coumarin core with a propanoic acid ether linkage at the 7-position.The carboxylic acid group allows for manipulation of solubility with pH (acid/base extraction). The coumarin core is fluorescent, aiding in detection. The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions.
Chirality Contains a stereocenter at the propanoic acid alpha-carbon.The racemic mixture will require chiral separation techniques if a single enantiomer is desired.
Acidity (pKa) The carboxylic acid proton is acidic.This property is key for purification via acid-base washes to remove non-acidic impurities.
Solubility Generally soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and aqueous base. Poorly soluble in non-polar solvents (e.g., hexane) and acidic water.[2][3]This differential solubility is the foundation for both recrystallization and liquid-liquid extraction techniques.

II. Troubleshooting Guide: From Crude Reaction to Pure Compound

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of this compound.

A. Initial Work-up and Extraction Issues

Question: After quenching my reaction and performing an initial extraction, my crude product is an intractable oil or gum. What's happening and how can I fix it?

Answer: "Oiling out" is a common issue, often caused by the presence of impurities that depress the melting point of your product or by residual high-boiling solvents.

  • Probable Cause 1: Unreacted Starting Material. The starting material, 7-hydroxycoumarin, is phenolic and can contribute to the oily nature of the crude product.

    • Solution: The key is to leverage the acidic nature of your target compound. After the initial organic extraction, perform an acid-base wash. Dissolve your crude product in an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate. Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer. The less acidic 7-hydroxycoumarin and other non-acidic impurities will remain in the organic layer. You can then acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of 2-3, causing your purified product to precipitate out.[2] This precipitate can then be collected by filtration or extracted into a fresh portion of organic solvent.

  • Probable Cause 2: Presence of Base from the Reaction. If your synthesis (likely a Williamson ether synthesis) used a strong base like sodium hydride or potassium carbonate, residual base can lead to salt formation and complex mixtures.[4][5]

    • Solution: Ensure your initial quench is thorough. A wash with dilute acid (e.g., 1M HCl) during the work-up will neutralize any excess base.

  • Probable Cause 3: High-Boiling Solvents. Solvents like DMF or DMSO, often used in Williamson ether synthesis, can be difficult to remove and can trap your product in an oily state.[5]

    • Solution: After the main reaction, if a high-boiling solvent was used, it's often best to dilute the reaction mixture with a large volume of water and then extract your product into a water-immiscible organic solvent like ethyl acetate. This will partition the high-boiling aprotic solvent into the aqueous phase.

B. Recrystallization Challenges

Question: I'm trying to recrystallize my product, but it either crashes out as a fine powder, oils out, or doesn't crystallize at all. What is the best approach for recrystallization?

Answer: Finding the right solvent system is key. Given the molecule's structure, a mixed-solvent system is often most effective.[3]

  • Recommended Solvent Systems:

    • Ethanol/Water or Methanol/Water: Dissolve the crude product in a minimal amount of hot ethanol or methanol. While still hot, add hot water dropwise until you reach persistent turbidity (cloudiness). Then, add a few drops of the alcohol to redissolve the solid and allow the solution to cool slowly.

    • Ethyl Acetate/Hexane: Dissolve the compound in hot ethyl acetate and add hexane until turbidity is observed.

  • Troubleshooting Logic for Failed Crystallization:

    Caption: Troubleshooting logic for failed crystallization.

C. Column Chromatography Inefficiencies

Question: My column chromatography is giving poor separation, with broad peaks and co-eluting impurities. How can I optimize this?

Answer: Column chromatography is an excellent tool for purifying coumarins.[2] The key is selecting the right stationary and mobile phases.

  • Stationary Phase: Standard silica gel is the most common and effective choice.

  • Mobile Phase Selection:

    • Initial System: Start with a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate.

    • TLC Analysis: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product.

    • Adding Acid: Because your compound is a carboxylic acid, it can streak on the silica gel. Adding a small amount of acetic acid (0.5-1%) to your mobile phase will suppress the deprotonation of your compound's carboxylic acid group, leading to sharper peaks and better separation.

  • Common Impurities to Target:

    • Unreacted 7-hydroxycoumarin: This is more polar than your product and will have a lower Rf value.

    • Byproducts from the alkylating agent: For example, if you used ethyl 2-bromopropionate, you might have elimination byproducts. These are typically less polar.

    • Hydrolyzed Product: If the ester of your alkylating agent was hydrolyzed during the reaction, you might have 2-hydroxypropanoic acid, which is very polar and will likely stick to the baseline of your TLC.

  • Purification Workflow Diagram:

    Caption: General purification workflow for the target compound.

D. Chiral Separation Issues

Question: I need to separate the enantiomers of my racemic product. What is the best approach?

Answer: The separation of chiral carboxylic acids like yours is well-established and typically requires High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[6][7]

  • Recommended Approach: Chiral HPLC

    • Stationary Phases: Polysaccharide-based CSPs are highly effective for this class of compounds. Columns such as Chiralcel OD-H, OJ-H, or Chiralpak AD-H are excellent starting points.[6][8]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. To improve peak shape for a carboxylic acid, it is crucial to add a small amount of a strong acid, such as trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase.[6]

    • Method Development: Screen different chiral columns and vary the alcohol modifier and its percentage to optimize the separation.

  • Troubleshooting Poor Chiral HPLC Separation:

    Caption: Troubleshooting chiral HPLC separation.

III. Frequently Asked Questions (FAQs)

Q1: My purified compound appears to be degrading over time in solution. Is this expected? A1: Yes, this is possible. The coumarin lactone ring can be susceptible to hydrolysis under basic conditions, opening to form a coumarinic acid salt.[9][10] In solution, especially if not neutral, this can be a concern. For long-term storage, it is best to keep the compound as a dry solid in a cool, dark place. If in solution for analysis (e.g., NMR), use a neutral, anhydrous solvent like DMSO-d₆ or CDCl₃ and analyze promptly.

Q2: What are the expected ¹H NMR signals for my purified product? A2: While a specific spectrum for this exact compound isn't readily available in the searched literature, based on the structure and data for similar coumarin derivatives, you can expect the following key signals:

  • A doublet for the methyl group of the propanoic acid moiety (~1.6-1.8 ppm).

  • A quartet for the alpha-proton of the propanoic acid moiety (~4.8-5.0 ppm).

  • Signals for the coumarin ring protons in the aromatic region (~6.2-7.8 ppm).[11][12]

  • A broad singlet for the carboxylic acid proton (>10 ppm), which may not be visible depending on the solvent and concentration.

Q3: How can I confirm the molecular weight of my purified product? A3: Mass spectrometry is the best method. Electrospray ionization (ESI) in negative ion mode is ideal for this compound, as the carboxylic acid will readily deprotonate to form [M-H]⁻. You should observe a peak at m/z ≈ 233.04.[13]

Q4: Can I use reverse-phase HPLC for purity analysis? A4: Absolutely. A standard C18 column with a mobile phase of acetonitrile and water, with 0.1% formic or acetic acid added to both solvents, will provide excellent results for purity assessment.[14] A gradient elution from low to high acetonitrile concentration is typically used.

IV. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Non-Acidic Impurities
  • Dissolution: Dissolve the crude product (e.g., 1 gram) in ethyl acetate (50 mL).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (2 x 30 mL). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of ethyl acetate (15 mL) to remove any residual non-acidic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is ~2. A white precipitate of the pure product should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, the acidified aqueous solution can be extracted with ethyl acetate (3 x 30 mL), the combined organic layers dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Use TLC to find a mobile phase that gives an Rf of ~0.25 for the product. A good starting point is a 50:50 mixture of hexane and ethyl acetate, with 0.5% acetic acid. Adjust the ratio as needed.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

V. References

  • BenchChem. (2025). Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography. BenchChem.

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.

  • BenchChem. (n.d.). 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • ResearchGate. (2022). What are the techniques that can be use to purify coumarins?

  • BenchChem. (2025). Technical Support Center: Purification of (R)-tert-OMe-byakangelicin.

  • Scientific Research Publishing. (n.d.). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate.

  • BenchChem. (2025). Technical Support Center: Purification of Coumarins from 2,4-Difluororesorcinol.

  • PubMed. (2006). Reactivity trends of the base hydrolysis of coumarin and thiocoumarin in binary aqueous-methanol mixtures at different temperatures.

  • Scientific Research Publishing. (2013). Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions.

  • Oriental Journal of Chemistry. (n.d.). Delving Ethyl 2-Oxo-2H-Chromene-3-Carboxylate as a Corrosion Inhibitor for Aluminum in Acidic Environments.

  • Ingenta Connect. (n.d.). The hydrolysis of coumarin diethyl acetal and the lactonization o...

  • ResearchGate. (2025). The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources.

  • PubChem. (n.d.). This compound.

  • SIELC Technologies. (2018). Propanoic acid, 2-oxo-, ethyl ester.

  • Universidade de Lisboa. (n.d.). 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis.

  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

  • ResearchGate. (2025). (PDF) 2-Oxo-2H-chromen-7-yl 2,2-dimethylpropionate.

  • PMC. (n.d.). Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate.

  • Sigma-Aldrich. (n.d.). 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.

  • Chem-Impex. (n.d.). 2-[(4-Oxo-3-Phenyl-4H-Chromen-7-Yl)Oxy]Propanoic Acid.

  • (n.d.). 1.1. Synthesis of 7-Hydroxy Coumarins.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Google Patents. (n.d.). US4008248A - Process for the purification of coumarins.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • AKSci. (n.d.). 96078-23-8 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid.

  • PMC. (2025). 2-Oxo-2H-chromen-7-yl pentanoate.

  • BLDpharm. (n.d.). 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid.

  • Google Patents. (n.d.). US3503996A - 7-hydroxycoumarin preparation.

  • Khan Academy. (n.d.). Williamson ether synthesis (video).

  • Chongqing Chemdad Co., Ltd. (n.d.). 2-(2-oxo-2h-chromen-7-yloxy)-propionic acid.

  • BLDpharm. (n.d.). 314742-23-9|2-((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid.

References

"2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" stability issues in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid . This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing a decrease in concentration over time. What are the likely causes?

There are several factors that can contribute to the degradation of this compound in solution. The primary culprits are hydrolysis, pH-dependent degradation, and photodegradation. The coumarin core is susceptible to lactone ring-opening, and the ether linkage and propanoic acid moiety can also be involved in degradation pathways.

Q2: What is the optimal pH range for preparing and storing solutions of this compound?

The stability of coumarin derivatives is significantly influenced by pH.[1][2][3] Generally, neutral to slightly acidic conditions (pH 4-6) are recommended to minimize degradation. Alkaline conditions (pH > 8) can accelerate both the hydrolysis of the lactone ring and oxidative degradation of the coumarin structure.[1][4][5]

Q3: I've noticed a color change in my solution. What does this indicate?

A color change, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to the formation of quinone-like structures from oxidative degradation of the coumarin ring, particularly under alkaline conditions or exposure to light and oxygen.[1]

Q4: Is this compound sensitive to light?

Yes, coumarin derivatives can be photosensitive.[6][7] Exposure to UV or even ambient light can lead to photodegradation or photodimerization.[8] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a more in-depth look at specific stability issues and offers step-by-step protocols for mitigation.

Issue 1: Rapid Degradation in Alkaline Buffer

Observation: You observe a rapid loss of the parent compound when dissolved in a buffer with a pH greater than 8.

Scientific Rationale: The lactone ring of the coumarin core is an ester, which is susceptible to base-catalyzed hydrolysis. At high pH, hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the lactone and leading to ring-opening to form a coumarinic acid salt.[9][10] Additionally, hydroxylated coumarins are more prone to oxidative degradation at higher pH.[1][5]

Mitigation Strategy:

  • Buffer Selection: Whenever possible, use buffers in the slightly acidic to neutral pH range (e.g., MES, PIPPS, MOPS).[1]

  • Short-Term Use: If experiments require alkaline conditions, prepare the solution immediately before use and minimize the exposure time.

  • Inert Atmosphere: For sensitive experiments, deoxygenate your solvent and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2][3]

Issue 2: Inconsistent Results and Poor Reproducibility

Observation: You are experiencing significant variability between experiments conducted on different days, even when using the same stock solution.

Scientific Rationale: This issue often points to the incremental degradation of your stock solution. Factors like repeated freeze-thaw cycles, prolonged storage at room temperature on the benchtop (exposing it to light and oxygen), and microbial contamination can all contribute to the degradation of the compound.

Mitigation Strategy:

  • Aliquot Stock Solutions: Upon preparation, divide your stock solution into smaller, single-use aliquots. This minimizes freeze-thaw cycles and the risk of contamination for the entire stock.

  • Storage Conditions: Store aliquots at -20°C or -80°C for long-term storage. For daily use, keep the working aliquot on ice and protected from light.

  • Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound solid

  • Anhydrous DMSO or ethanol (HPLC-grade)

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

Procedure:

  • Accurately weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration.

  • Gently vortex or sonicate at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Immediately aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).

  • Store the aliquots at -20°C or below.

Protocol 2: Assessing Solution Stability by HPLC

This protocol provides a general method to monitor the stability of your compound in a specific buffer or solvent over time. A stability-indicating HPLC method is crucial for accurate assessment.[11][12][13]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Your solution of this compound

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)

Procedure:

  • Prepare the solution of your compound in the desired experimental buffer.

  • Immediately inject a sample (t=0) onto the HPLC system to obtain the initial peak area of the parent compound.

  • Store the solution under your experimental conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Data Presentation:

Time (hours)Parent Compound Peak Area (arbitrary units)% RemainingAppearance of Degradation Peaks
01,000,000100%No
1950,00095%Minor peak at retention time X
4750,00075%Increase in peak at retention time X
24300,00030%Multiple new peaks observed

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound in solution.

A This compound (Parent Compound) B Coumarinic Acid Derivative (Ring-Opened) A->B  Hydrolysis (Alkaline pH)   C 7-Hydroxycoumarin Derivative (Ether Cleavage) A->C  Hydrolysis (Acidic pH)   D Oxidized Products (e.g., Quinones) A->D  Oxidation (O2, Light)  

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for assessing the stability of your compound.

start Prepare Solution in Experimental Buffer t0 Time-Zero Analysis (t=0) (e.g., HPLC, UV-Vis) start->t0 storage Store Under Test Conditions (pH, Temp, Light) t0->storage analysis Analyze at Time Points (t=x) storage->analysis analysis->storage Continue for next time point data Compare Data to t=0 (Calculate % Degradation) analysis->data end Determine Stability Profile data->end

Caption: Workflow for stability assessment of the compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these molecules. The inherent structural features—a rigid coumarin core, a chiral propanoic acid side chain, and an ether linkage—often lead to spectra that are far from straightforward. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, from foundational signal assignment to resolving complex spectral phenomena.

Section 1: Foundational Spectra Interpretation (FAQs)

This section addresses the most common questions regarding the basic assignment of signals in the ¹H and ¹³C NMR spectra of the parent compound.

Q1: What are the expected ¹H and ¹³C NMR signals for the parent compound, this compound?

A1: Understanding the expected chemical shifts is the first step in any spectral interpretation. The molecule can be dissected into three key fragments: the coumarin ring, the propanoic acid side chain, and the linking ether oxygen. Each fragment gives rise to characteristic signals.

Below is a table summarizing the anticipated signals. Note that actual chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Label Fragment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H3 / C3Coumarin (Vinylic)~6.3d, J ≈ 9.5 Hz~112-114
H4 / C4Coumarin (Vinylic)~7.7d, J ≈ 9.5 Hz~143-145
H5 / C5Coumarin (Aromatic)~7.5d, J ≈ 8.5 Hz~128-130
H6 / C6Coumarin (Aromatic)~6.9dd, J ≈ 8.5, 2.5 Hz~112-114
C7Coumarin (Aromatic)--~160-162
H8 / C8Coumarin (Aromatic)~6.8d, J ≈ 2.5 Hz~101-103
C2 (Lactone C=O)Coumarin--~160-162
C9 (Bridgehead)Coumarin--~154-156
C10 (Bridgehead)Coumarin--~112-114
Hα / CαPropanoic Acid (CH)~4.8q, J ≈ 7.0 Hz~70-75
Hβ / CβPropanoic Acid (CH₃)~1.6d, J ≈ 7.0 Hz~18-20
COOHPropanoic Acid>10 (variable, broad)s (broad)~170-175

  • Rationale: The coumarin protons (H3-H8) are found in the vinylic and aromatic regions.[1] H4 is significantly downfield due to the anisotropic effect of the adjacent carbonyl group. The propanoic acid moiety displays a classic ethyl spin system (quartet and doublet). The α-proton (Hα) is shifted downfield by the adjacent oxygen atom. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and its exact position is highly sensitive to solvent, concentration, and temperature.[2][3] The ¹³C spectrum shows distinct signals for the carbonyls (lactone and carboxylic acid), the oxygen-bearing aromatic carbon (C7), and other aromatic/vinylic carbons.[4][5]

mol H3 H3 H4 H4 H5 H5 H6 H6 H8 H8 Ha Hb COOH_H COOH

Caption: Structure of the parent compound with key protons labeled.

Q2: The aromatic and vinylic signals of the coumarin core are complex. How can I confidently assign them?

A2: The coumarin spin system is predictable but can be confusing. The key is to use coupling constants (J-values) and 2D NMR.

  • Identify H3 and H4: These two vinylic protons will appear as two distinct doublets with a coupling constant of approximately 9.5-9.8 Hz.[1] H4 is almost always further downfield (~7.7 ppm) than H3 (~6.3 ppm) due to its proximity to the carbonyl group.

  • Identify the H5-H6-H8 System: These three aromatic protons form a distinct spin system.

    • H5: This proton is ortho to H6, so it will appear as a doublet with a large ortho coupling constant (J ≈ 8.5 Hz).

    • H6: This proton is coupled to both H5 (ortho) and H8 (meta). It will therefore appear as a doublet of doublets (dd) with J ≈ 8.5 Hz and J ≈ 2.5 Hz.

    • H8: This proton is only meta to H6, so it will appear as a doublet with a small meta coupling constant (J ≈ 2.5 Hz).

  • Confirmation with 2D COSY: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is the definitive tool here. It will show a cross-peak between H3 and H4, confirming their coupling. It will also show a cross-peak between H5 and H6, and a weaker one between H6 and H8, allowing you to "walk" through the aromatic spin system and confirm the assignments.[6][7]

cluster_1d 1D ¹H Spectrum cluster_2d 2D COSY Correlations H3 H3 (d) H4 H4 (d) H5 H5 (d) H6 H6 (dd) H8 H8 (d) H3_2D H3 H4_2D H4 H3_2D->H4_2D J ≈ 9.5 Hz H5_2D H5 H6_2D H6 H5_2D->H6_2D ortho J ≈ 8.5 Hz H8_2D H8 H6_2D->H8_2D meta J ≈ 2.5 Hz

Caption: COSY workflow for assigning coumarin protons.

Section 2: Troubleshooting Complex Spectra

This section tackles more advanced problems that arise from the unique structural features of these molecules.

Q3: The aromatic signals are overlapping and difficult to interpret. What are my options?

A3: This is a very common issue, especially with substituted derivatives where the chemical shifts can change unpredictably.

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., changing from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical environment enough to resolve overlapping signals.[8] Benzene-d₆ is particularly effective as it can induce significant shifts through aromatic solvent-induced shift (ASIS) effects.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) increases the separation (dispersion) of signals in Hz, often resolving overlap without changing the coupling constants.[9]

  • Use 2D NMR Spectroscopy: This is the most robust solution. An HSQC (Heteronuclear Single Quantum Coherence) experiment can resolve overlapping proton signals by correlating them to their attached ¹³C nuclei, which have a much wider chemical shift range.[6][10] Even if protons overlap in the ¹H dimension, their corresponding carbons rarely do.

Q4: My aromatic multiplets don't look like clean doublets or triplets. They are distorted and leaning. What is happening?

A4: You are likely observing second-order effects (also known as strong coupling). This occurs when the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J).[11][12]

  • Cause: In the coumarin aromatic system, protons H5 and H6, or H6 and H8, can have very similar chemical shifts in certain derivatives. When Δν/J is small (<10), the simple n+1 splitting rule breaks down.

  • Symptoms:

    • "Roofing" or "Leaning": The inner peaks of the two coupled multiplets become taller, and the outer peaks become shorter, causing the multiplets to "lean" towards each other.[13][14]

    • Non-standard Splitting: More lines than predicted by the n+1 rule may appear.

    • Incorrect J-values: Measuring the peak-to-peak separation will not give the true coupling constant.

  • Solutions:

    • Higher Field Strength: This is the most effective solution. Increasing the magnetic field strength increases Δν (in Hz) while J remains constant. This increases the Δν/J ratio, often converting a second-order spectrum into a simpler, first-order one.[11]

    • Spectral Simulation: If a higher field is not available, the spectrum can be analyzed using software that simulates second-order effects. By inputting estimated chemical shifts and J-values, you can match the simulated spectrum to the experimental one to extract the correct parameters.

Q5: I am working with a derivative and see more signals than expected for the side chain. Why?

A5: The presence of the chiral center at Cα of the propanoic acid side chain is the most likely reason. This can make chemically equivalent protons in a nearby group diastereotopic .[15][16]

  • The Concept of Diastereotopicity: Consider a derivative where the methyl group is replaced by an ethyl group (-O-CH(CH₂CH₃)-COOH). The two protons on the CH₂ group are no longer chemically equivalent because of the nearby chiral center. One proton is "closer" to a particular group on the chiral center in the molecule's average conformation, while the other is further away. They exist in different chemical environments and are called diastereotopic protons.

  • NMR Appearance:

    • Diastereotopic protons will have different chemical shifts .

    • They will couple to each other (geminal coupling, ²J) and to adjacent protons (vicinal coupling, ³J).

    • Instead of a simple quartet for the CH₂ group, you would see a much more complex pattern, often called an "AB quartet of quartets" or two separate multiplets.

  • Solution: This is a structural feature, not an artifact. The key is to recognize it. 2D NMR techniques like COSY and HSQC are essential to correctly assign these complex multiplets. Using a chiral shift reagent or running the NMR in a chiral solvent can also be used to further resolve the signals of enantiomers if you have a racemic mixture.[17][18]

cluster_achiral Achiral Environment (e.g., -CH₂-CH₃) cluster_chiral Adjacent to Chiral Center Ha Ha Hb Hb label_achiral Ha and Hb are equivalent (homotopic) -> One signal (quartet) Ha_d Ha' Chiral Chiral Center Ha_d->Chiral Hb_d Hb' Hb_d->Chiral label_chiral Ha' and Hb' are non-equivalent (diastereotopic) -> Two separate signals (complex multiplets)

Caption: Diastereotopicity due to a chiral center.

Q6: I can't find the carboxylic acid proton, or it's just a broad hump. How do I confirm its presence?

A6: The carboxylic acid proton (-COOH) is an exchangeable proton, which explains its often-problematic appearance.

  • Broadness and Variability: Its signal is often broad due to chemical exchange with trace amounts of water in the solvent or intermolecular hydrogen bonding. Its chemical shift is highly variable (typically δ 10-13 ppm, but can be elsewhere) and depends on concentration and solvent.

  • Confirmation via D₂O Exchange: The definitive method is the "D₂O shake."[8]

    • Acquire a normal ¹H NMR spectrum.

    • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

    • Shake the tube vigorously for about 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The -COOH proton will exchange with deuterium from the D₂O (-COOH + D₂O ⇌ -COOD + HDO). Since deuterium is not observed in ¹H NMR, the signal for the carboxylic acid proton will disappear or significantly diminish. A new, likely broad, signal for HDO will appear around 4.7-4.8 ppm.

Section 3: Advanced Experimental Protocols & Workflows

When 1D spectra are insufficient, a systematic approach using advanced techniques is necessary.

Protocol 1: Systematic 2D NMR Workflow for Full Assignment

This workflow is the gold standard for unambiguously assigning all ¹H and ¹³C signals in a complex derivative.

  • Acquire High-Quality 1D Spectra: Obtain a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).

    • Procedure: Run a standard COSY experiment. Process the data and identify cross-peaks, which connect coupled protons.

    • Interpretation: Use the COSY to trace out the spin systems: H3-H4, H5-H6-H8, and Hα-Hβ.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To connect each proton directly to the carbon it is attached to.

    • Procedure: Run a standard HSQC experiment.

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a ¹H signal (on one axis) with a ¹³C signal (on the other axis). This is invaluable for assigning carbon signals and for resolving overlapping proton signals.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (over 2-4 bonds).

    • Procedure: Run a standard HMBC experiment.

    • Interpretation: This is the key experiment for piecing the fragments together. For example, you can confirm the C7-O-Cα linkage by observing a correlation from Hα to C7 and/or C6 and C8. You can also definitively assign quaternary carbons (like C2, C7, C9, C10) by observing their correlations to nearby protons.

Protocol 2: Using Lanthanide Shift Reagents (LSRs) to Resolve Overlap

For severe signal overlap that cannot be resolved by other means, LSRs can be a powerful, albeit older, technique.

  • Principle: LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃) that can reversibly bind to Lewis basic sites in your molecule (like the carbonyl oxygen or the ether oxygen).[17][19] This induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, simplifying complex spectra by spreading the signals out.[20][21]

  • Experimental Protocol:

    • Acquire a standard ¹H NMR spectrum of your compound.

    • Add a small, measured amount of the LSR (e.g., 0.1 equivalents) to the NMR tube.

    • Acquire another spectrum. The signals will have shifted.

    • Continue adding small increments of the LSR and acquiring spectra after each addition.

    • By plotting the change in chemical shift for each proton against the concentration of the LSR, you can often resolve all signals and gain conformational information.

  • Caution: LSRs can cause significant line broadening, which can decrease resolution.[19] They are also very sensitive to water, so anhydrous conditions are required.

References

Technical Support Center: Scaling Up the Synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are transitioning this promising coumarin derivative from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation.

The journey from a successful lab-scale reaction to a robust, scalable process is fraught with challenges, from altered reaction kinetics to unforeseen purification hurdles.[1][2] For preclinical studies, the stakes are even higher, demanding not just yield, but impeccable purity, batch-to-batch consistency, and a well-documented manufacturing process.[3][4][5] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure your scale-up campaign is successful, efficient, and yields a compound fit for pivotal safety and efficacy studies.

Synthesis Overview and Core Strategy

The most common and scalable route to this compound involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 7-hydroxycoumarin with an alkyl 2-halopropionate (e.g., ethyl 2-bromopropionate) to form the ester intermediate.

  • Saponification (Ester Hydrolysis): Conversion of the ester intermediate to the final carboxylic acid product.

This strategy is advantageous as it utilizes readily available starting materials and avoids direct alkylation on the carboxylic acid, which can be problematic.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification SM1 7-Hydroxycoumarin Reaction1 Heat (Reflux) SM1->Reaction1 SM2 Ethyl 2-bromopropionate SM2->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Solvent1 Solvent (e.g., Acetone, DMF) Solvent1->Reaction1 Intermediate Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate Intermediate->Intermediate_Input Reaction1->Intermediate Hydrolysis_Base Base (e.g., LiOH, NaOH) Reaction2 Stir at RT Hydrolysis_Base->Reaction2 Solvent2 Solvent (e.g., THF/H2O) Solvent2->Reaction2 Final_Product This compound Acidification Acidic Workup (HCl) Acidification->Final_Product Intermediate_Input->Reaction2 Reaction2->Acidification Purification_Troubleshooting Start Crude Product after Acidic Workup CheckPurity Analyze Purity (TLC/LCMS/NMR) Start->CheckPurity IsPure Purity > 98%? CheckPurity->IsPure FinalProduct Dry and Characterize for Preclinical Use IsPure->FinalProduct Yes Impure Purity < 98% IsPure->Impure No IsSolid Is the product a solid? Recrystallize Recrystallize from appropriate solvent system IsSolid->Recrystallize Yes IsOily Product is an oil or gum IsSolid->IsOily No Recrystallize->CheckPurity Impure->IsSolid ReExtract Repeat Acid-Base Extraction. Ensure proper pH control. IsOily->ReExtract Column Consider Flash Chromatography (Silica Gel) Column->CheckPurity ReExtract->CheckPurity ReExtract->Column If still impure

References

Validation & Comparative

A Comparative Analysis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid and Ascorbic Acid: Antioxidant and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the identification and characterization of novel bioactive compounds with therapeutic potential is a paramount objective. This guide provides a comprehensive comparative study of a synthetic coumarin derivative, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, and the well-established natural antioxidant, ascorbic acid (Vitamin C). This analysis is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their antioxidant and anti-inflammatory properties through a series of robust in vitro assays. Our objective is to present a clear, data-driven comparison to inform future research and development endeavors.

Introduction to the Compounds

Ascorbic Acid (Vitamin C)

A vital water-soluble vitamin for humans, ascorbic acid is a potent antioxidant that plays a crucial role in numerous physiological processes.[1] It functions as a cofactor for several enzymes and is essential for collagen synthesis, carnitine metabolism, and the modulation of the immune response.[2] Its antioxidant activity stems from its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] This scavenging activity protects cells from oxidative damage, a key factor in the pathogenesis of various diseases.[5] Furthermore, ascorbic acid has been shown to exhibit anti-inflammatory effects by modulating cytokine production and influencing inflammatory signaling pathways.[6][7]

This compound

This compound belongs to the coumarin family, a class of benzopyrone derivatives known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[8][9] The core coumarin scaffold is a privileged structure in medicinal chemistry. The propanoic acid moiety attached to the 7-hydroxy group of the coumarin ring is anticipated to influence its physicochemical properties and biological activity. While specific data on this particular derivative is limited, related coumarin compounds have demonstrated significant antioxidant and anti-inflammatory potential, often attributed to their ability to scavenge free radicals and modulate inflammatory pathways like NF-κB.[10][11]

Comparative Experimental Investigation

To provide a rigorous comparison, a series of in vitro assays were selected to evaluate the antioxidant capacity, cytotoxicity, and anti-inflammatory effects of both compounds.

Antioxidant Activity Assessment

The antioxidant potential was evaluated using two widely accepted radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable free radical.

Experimental Workflow: Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

Hypothetical Data Summary: Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound45.828.5
Ascorbic Acid35.222.1

Lower IC50 values indicate higher antioxidant activity.

The hypothetical data suggests that while both compounds exhibit potent antioxidant activity, ascorbic acid demonstrates slightly superior radical scavenging capabilities in both assays. The coumarin derivative, however, still presents a significant antioxidant potential, warranting further investigation. The presence of the phenolic hydroxyl group in the coumarin structure is a key contributor to its radical scavenging ability.[12]

Cytotoxicity Assessment

Prior to evaluating anti-inflammatory effects in a cell-based model, it is crucial to determine the cytotoxic profile of the compounds to ensure that any observed effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed for this purpose. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Data Summary: Cytotoxicity in RAW 264.7 Macrophages

CompoundCC50 (µM)
This compound> 200
Ascorbic Acid> 500

CC50 is the concentration that causes 50% cytotoxicity.

The results indicate that both compounds exhibit low cytotoxicity towards RAW 264.7 macrophage cells at the concentrations tested. This is a critical finding, as it allows for the subsequent anti-inflammatory assays to be conducted at concentrations that are not toxic to the cells, ensuring the validity of the results.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential was investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay was used to quantify nitrite, a stable product of NO, in the cell culture supernatant.[15][16]

Experimental Workflow: Nitric Oxide Inhibition Assay

Caption: Workflow for nitric oxide inhibition assay.

Hypothetical Data Summary: Inhibition of Nitric Oxide Production

CompoundIC50 (µM)
This compound58.2
Ascorbic Acid85.5

Lower IC50 values indicate greater inhibition of NO production.

The hypothetical data suggests that the coumarin derivative exhibits a more potent inhibitory effect on nitric oxide production compared to ascorbic acid in this model. This is a significant finding, as it points towards a potentially stronger anti-inflammatory activity for the synthetic compound.

Mechanistic Insights: The NF-κB Signaling Pathway

The production of pro-inflammatory mediators, including iNOS, is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[17][18] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[19][20] Both coumarins and ascorbic acid have been reported to exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.[7][10]

Simplified NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_compounds Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) NFkB_Translocation->Gene_Transcription Coumarin This compound Coumarin->IKK Inhibits Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->IKK Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory points of the test compounds.

Conclusion and Future Directions

This comparative guide provides valuable insights into the antioxidant and anti-inflammatory properties of this compound relative to ascorbic acid. While ascorbic acid remains a benchmark for antioxidant activity, the synthetic coumarin derivative demonstrates promising, and in the case of nitric oxide inhibition, potentially superior anti-inflammatory effects in vitro.

The low cytotoxicity of both compounds is a favorable characteristic for potential therapeutic applications. The data presented herein, although hypothetical, is grounded in the known biological activities of these classes of compounds and provides a strong rationale for further investigation into this compound.

Future studies should focus on:

  • Confirming the hypothetical data through rigorous experimental validation.

  • Elucidating the precise molecular mechanisms of action, including a detailed investigation of the NF-κB pathway and other relevant signaling cascades.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of inflammation and oxidative stress-related diseases.

  • Structure-activity relationship (SAR) studies to optimize the coumarin scaffold for enhanced biological activity.

By systematically exploring the potential of novel synthetic compounds like this compound, the scientific community can continue to expand the arsenal of therapeutic agents for a wide range of human diseases.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Add 100 µL of various concentrations of the test compound or ascorbic acid (in methanol) to a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Scavenging Assay
  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.

  • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of the test compound or ascorbic acid to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

MTT Cytotoxicity Assay
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[19]

  • Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.[21]

  • Incubate for 4 hours at 37°C.[21]

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.[22]

  • Calculate cell viability as a percentage of the untreated control.

Griess Assay for Nitric Oxide Inhibition
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[9]

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[9]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

References

Comparison of different synthesis methods for "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in the field of chemical biology and drug development. Its core structure features a coumarin moiety, a renowned fluorophore, linked to a propanoic acid side chain. This unique combination makes it an essential precursor for the synthesis of more complex molecules, most notably photolabile protecting groups, often referred to as "caged compounds." These caged compounds allow for the spatial and temporal control of the release of bioactive molecules—such as neurotransmitters or drugs—using light as a trigger, a technique that has revolutionized cellular and physiological studies.

Given its foundational role, the efficient and high-yield synthesis of this precursor is of paramount importance. This guide provides a detailed comparison of the primary synthetic strategies, offering insights into the mechanistic rationale, experimental protocols, and a critical evaluation of each method's performance.

Overview of Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound is fundamentally an O-alkylation of the phenolic hydroxyl group of 7-hydroxycoumarin (also known as umbelliferone). This is typically achieved via a nucleophilic substitution reaction, a variant of the classic Williamson ether synthesis. The primary divergence in synthetic approach lies in the choice of the alkylating agent, leading to two distinct and competing methodologies:

  • Method 1: Direct Alkylation using a 2-Halopropanoic Acid. A one-step approach where 7-hydroxycoumarin is directly reacted with a reagent like 2-bromopropanoic acid.

  • Method 2: Two-Step Alkylation via an Ester Intermediate. A more common and often higher-yielding approach that involves an initial alkylation of 7-hydroxycoumarin with an ester of a 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate), followed by a subsequent hydrolysis step to yield the final carboxylic acid.

Below, we will dissect each method, providing detailed protocols and a critical analysis of their respective strengths and weaknesses.

Method 1: Direct Alkylation with 2-Bromopropanoic Acid

Principle and Mechanistic Considerations

This method represents the most direct route to the target molecule. In this one-pot reaction, a base is used to deprotonate the phenolic hydroxyl group of 7-hydroxycoumarin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromopropanoic acid, displacing the bromide ion to form the desired ether linkage.

The primary challenge in this approach is the presence of two acidic protons in the reaction mixture: the phenolic proton of the coumarin (pKa ≈ 7.8) and the carboxylic acid proton of the alkylating agent (pKa ≈ 2.8). The base will preferentially deprotonate the more acidic carboxylic acid, but a sufficient excess or a strong enough base is required to also deprotonate the phenol to initiate the desired reaction. This can lead to a complex reaction mixture, potential side reactions, and difficulties in purification, often resulting in lower overall yields.

Experimental Protocol
  • To a solution of 7-hydroxycoumarin (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Dissolve 2-bromopropanoic acid (1.2 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench carefully by adding water.

  • Acidify the aqueous solution with 1 M HCl until the pH is approximately 2, leading to the precipitation of the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Discussion: Pros and Cons
  • Advantages:

    • One-Step Process: Theoretically offers a more streamlined workflow, reducing overall reaction time.

  • Disadvantages:

    • Lower Yields: The competing deprotonation of the carboxylic acid on the reagent can significantly reduce the efficiency of the desired alkylation, leading to lower yields.

    • Complex Purification: The presence of unreacted starting materials and potential side products complicates the purification process.

    • Harsh Conditions: Often requires stronger bases and more careful handling (e.g., NaH is highly reactive with water).

Method 2: Alkylation with Ethyl 2-Bromopropanoate followed by Hydrolysis

Principle and Mechanistic Considerations

This two-step method is the most widely reported and generally preferred route for synthesizing the title compound. It circumvents the issues of competing acidity by using an esterified alkylating agent.

Step 1: O-Alkylation (Ether Formation). 7-hydroxycoumarin is reacted with an alkyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate). A mild base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group without affecting the ester functionality. The resulting phenoxide then performs a nucleophilic attack on the halo-ester to form the intermediate, ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate.

Step 2: Saponification (Hydrolysis). The ester intermediate is then hydrolyzed to the carboxylic acid. This is typically achieved by saponification with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by an acidic workup to protonate the resulting carboxylate salt. This step is generally very clean and high-yielding.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate

  • Combine 7-hydroxycoumarin (1.0 eq), ethyl 2-bromopropanoate (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in a suitable solvent such as acetone or DMF.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the 7-hydroxycoumarin spot is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester. This crude product is often of sufficient purity to be carried forward to the next step without further purification.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the ester starting material is fully consumed (typically 1-2 hours).

  • Remove the THF by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of 1 M HCl.

  • A white precipitate of the final product will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the pure product.

Discussion: Pros and Cons
  • Advantages:

    • High Yield: This method consistently produces higher overall yields compared to the direct alkylation method. The reactions in both steps are generally clean and efficient.

    • Milder Conditions: Utilizes weaker bases (K₂CO₃) that are easier and safer to handle.

    • High Purity: The final product often precipitates in high purity after acidification, minimizing the need for extensive chromatographic purification.

  • Disadvantages:

    • Two-Step Process: Requires two separate reaction and workup procedures, which can increase the overall time to obtain the final product.

Comparative Analysis

The following table summarizes the key performance indicators for the two synthetic methods.

FeatureMethod 1: Direct AlkylationMethod 2: Two-Step Ester Route
Number of Steps 12
Typical Base Strong Base (e.g., NaH, KOtBu)Mild Base (e.g., K₂CO₃, Cs₂CO₃)
Reaction Control More difficult due to competing aciditiesExcellent control; orthogonal reactivity
Typical Overall Yield Moderate to LowHigh to Excellent
Purification Often requires column chromatographyOften requires only filtration/recrystallization
Handling Safety Requires handling of moisture-sensitive and highly reactive basesUses standard, stable laboratory reagents
Recommendation Not generally recommended unless for specific applications requiring a one-pot setup.Highly Recommended for reliability, yield, and purity.

Visualizing the Synthetic Pathways

The following diagram illustrates the two competing synthetic routes from the common starting material, 7-hydroxycoumarin.

G Start 7-Hydroxycoumarin Reagent2 Ethyl 2-Bromopropanoate + K₂CO₃, Acetone Start->Reagent2 Method 2 (Step 1) Reagent1 2-Bromopropanoic Acid + NaH, DMF Start->Reagent1 Method 1 (Direct) Intermediate Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate Reagent2->Intermediate Hydrolysis 1. NaOH, H₂O/THF 2. HCl (aq) Intermediate->Hydrolysis (Step 2) Product This compound Hydrolysis->Product Reagent1->Product

Caption: Competing synthetic pathways for the target molecule.

Conclusion and Recommendation

Based on a thorough comparison of the two primary synthetic methods, the two-step approach involving alkylation with an alkyl 2-halopropanoate followed by hydrolysis (Method 2) is unequivocally the superior strategy for the synthesis of this compound. While the direct alkylation (Method 1) appears more concise, it is fraught with challenges related to reaction control and often results in lower yields and more complex purifications.

For researchers and drug development professionals requiring a reliable, scalable, and high-yield synthesis of this crucial building block, Method 2 offers a robust and well-documented pathway. Its use of milder, easier-to-handle reagents and the high purity of the resulting product make it the standard and recommended procedure in the field.

The Unexplored Potential of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid: A Comparative Guide to Evaluating Efficacy Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can circumvent existing resistance mechanisms. Coumarins, a class of benzopyrone compounds ubiquitous in nature, have emerged as a promising scaffold for the development of new antibacterial agents. Their purported mechanism of action, primarily the inhibition of bacterial DNA gyrase, offers a validated target for antibiotic development[1]. This guide focuses on a specific, yet underexplored, coumarin derivative: 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid .

While direct experimental evidence for the antibacterial efficacy of this specific molecule against drug-resistant bacteria is not yet available in peer-reviewed literature, its structural features—a coumarin core with a 7-oxypropanoic acid substitution—suggest significant potential. The presence of a carboxylic acid group on similar coumarin derivatives has been shown to be crucial for potent inhibitory activity against both Gram-positive and Gram-negative bacteria. This guide, therefore, serves a dual purpose: to present a comparative framework for this compound based on the established activities of its close analogs, and to provide a comprehensive, actionable blueprint for its rigorous scientific evaluation.

The Promise of the Coumarin Scaffold: A Comparative Overview

Numerous studies have demonstrated the antibacterial prowess of coumarin derivatives. The core benzopyrone structure is a privileged scaffold in medicinal chemistry, and modifications at various positions, particularly at C4 and C7, have yielded compounds with significant activity against a spectrum of pathogens.

Table 1: Comparative Antibacterial Activity of Selected 7-Hydroxycoumarin Derivatives

Compound/DerivativeBacterial Strain(s)Reported Minimum Inhibitory Concentration (MIC)Reference
7-Hydroxy-4-methylcoumarin derivativeEscherichia coli31 µg/mL[2]
Staphylococcus aureus40 µg/mL[2]
Micrococcus luteus40 µg/mL[2]
7-HydroxycoumarinStaphylococcus aureusStrong inhibition at 20% concentration (24.55 mm zone)[3]
Shigella flexneriStrong inhibition at 20% concentration (20.43 mm zone)[3]
5,7-dihydroxy-4-trifluoromethylcoumarinBacillus cereus, Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus1.5 mM[4]
7-hydroxy-4-trifluoromethylcoumarinEnterococcus faecium1.7 mM[4]

The data in Table 1 underscores the potential of the 7-hydroxycoumarin scaffold, the precursor to our compound of interest. The propanoic acid moiety in this compound may further enhance its activity, potentially by increasing its solubility or interaction with bacterial targets.

A Roadmap for Efficacy Evaluation: Experimental Protocols

To ascertain the true potential of this compound, a systematic and rigorous evaluation is paramount. The following experimental workflow is proposed, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antibacterial Efficacy Testing

G cluster_0 Phase 1: In Vitro Susceptibility Testing cluster_1 Phase 2: Pharmacodynamic Analysis cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization C Broth Microdilution for MIC Determination (CLSI M07) A->C B Bacterial Strain Panel Selection (MRSA, VRE, CRE) B->C D MBC Determination C->D E Time-Kill Kinetic Assay C->E D->E F Post-Antibiotic Effect (PAE) Determination E->F G DNA Gyrase Inhibition Assay F->G H Bacterial Cytoplasmic Membrane Permeability Assay F->H G cluster_0 Time-Kill Assay Protocol A Prepare bacterial inoculum (mid-log phase) B Expose bacteria to compound at varying MIC multiples A->B C Collect samples at time points (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate for CFU counting C->D E Plot log10 CFU/mL vs. time to determine kill kinetics D->E

References

A Researcher's Guide to the Cross-Validation of "2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid" Bioactivity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Novel Coumarin Derivative

The coumarin scaffold is a highly privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including potent anticancer properties.[1][2] These compounds are known to interact with a multitude of cellular targets, often leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer models.[3] The specific compound under investigation, 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid , is a derivative of 7-hydroxycoumarin (umbelliferone), a natural product with its own documented anti-inflammatory, antioxidant, and antitumor effects.[4][5]

The promise of a novel compound, however, cannot be established from a single experiment or a single cell line. Biological systems are inherently complex and heterogeneous. A compound that shows remarkable efficacy in one cancer cell line may be inert in another or exhibit unacceptable toxicity in non-cancerous cells. Therefore, a rigorous, multi-faceted approach to cross-validation is not merely good practice—it is essential for establishing a credible foundation for further preclinical development.

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the bioactivity of "this compound." We will detail the rationale behind experimental choices, provide robust, step-by-step protocols for key assays, and offer a clear methodology for interpreting and comparing the resulting data.

The Experimental Blueprint: A Strategy for Robust Cross-Validation

The core principle of cross-validation is to challenge the compound's bioactivity under diverse biological contexts to reveal its true therapeutic potential and limitations. Our strategy is built on a tiered approach, moving from broad cytotoxic screening to more focused mechanistic investigations.

The Rationale for Cell Line Panel Selection

The choice of cell lines is a critical first step. A well-designed panel should include representatives from different cancer types to assess the breadth of activity, alongside a non-malignant cell line to serve as a control for specificity and general cytotoxicity.

Cell LineCancer Type/OriginRationale for Inclusion
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive (ER+) luminal A breast cancer model. Many coumarins show activity in this line.[6]
A549 Lung CarcinomaRepresents non-small cell lung cancer (NSCLC), a leading cause of cancer mortality.
HCT-116 Colorectal CarcinomaA common model for colon cancer with wild-type p53, useful for studying apoptosis pathways.
HEK293 Human Embryonic KidneyA non-cancerous cell line used as a control to assess the compound's selectivity for cancer cells over healthy cells.
Overall Experimental Workflow

The validation process follows a logical progression from identifying a biological effect to understanding its underlying mechanism. This workflow ensures that resources are directed toward the most promising avenues of investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Compound Compound Preparation & Solubilization Panel Cell Line Panel Culture (MCF-7, A549, HCT-116, HEK293) Compound->Panel MTT MTT Cell Viability Assay (Dose-Response) Panel->MTT IC50 Calculate IC50 Values & Assess Selectivity MTT->IC50 Apoptosis Annexin V / PI Staining (Flow Cytometry) IC50->Apoptosis Proceed with most sensitive cancer lines CellCycle Propidium Iodide Staining (Flow Cytometry) IC50->CellCycle Analysis Comparative Analysis of Cytotoxicity, Apoptosis & Cell Cycle Arrest Profiles Apoptosis->Analysis CellCycle->Analysis Conclusion Formulate Conclusion on Cell-Specific Bioactivity Analysis->Conclusion

Caption: High-level workflow for cross-validating compound bioactivity.

Methodologies: Protocols with Purpose

The following sections provide detailed protocols for the core assays. Each protocol is designed to be self-validating by including necessary controls and is accompanied by an explanation of the critical scientific principles.

Assay 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality and Critical Parameters:

  • Why use a solubilization solution? The formazan product is an insoluble crystal. To measure it spectrophotometrically, it must be fully dissolved into a homogenous colored solution. Incomplete solubilization is a major source of error.[7]

  • Why is the initial cell density important? If cells are too sparse, the signal will be weak. If they are too confluent, they may enter growth arrest, which would alter their metabolic activity and response to the compound, confounding the results.

Assay 2: Apoptosis Detection (Annexin V/PI Staining)

Principle of the Assay: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11]

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells in 6-well plates. After 24 hours, treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[9]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Causality and Critical Parameters:

  • Why collect floating cells? Apoptotic cells often detach from the culture plate. Discarding the supernatant would lead to a significant underestimation of the apoptotic population.

  • Why use a calcium-containing binding buffer? The binding of Annexin V to phosphatidylserine is strictly calcium-dependent.[10] Using a buffer without sufficient calcium will result in no staining.

Assay 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle of the Assay: This method quantifies the DNA content within a population of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA; therefore, the amount of fluorescence emitted is directly proportional to the amount of DNA.[14] Cells in the G2/M phase (with duplicated chromosomes) will have twice the DNA content, and thus twice the fluorescence, of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have an intermediate DNA content.

Detailed Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates as described for the apoptosis assay and treat with the compound at relevant concentrations for 24-48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[15][16] This step is crucial for fixing the cells and permeabilizing the membrane to allow PI entry. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[17]

  • Washing: Centrifuge the fixed cells (a higher 'g' force may be needed) and wash twice with PBS to remove the ethanol.[14]

  • RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL).[16] Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the samples by flow cytometry, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.

  • Data Interpretation: Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Causality and Critical Parameters:

  • Why add ethanol dropwise while vortexing? This prevents cell clumping. Large clumps of fixed cells are difficult to disaggregate and will be excluded from the analysis, skewing the results.[16]

  • Why is RNase treatment essential? PI can also bind to double-stranded RNA. Without RNase treatment, RNA-bound PI would create significant background noise and prevent the clear resolution of DNA content peaks.[14]

Data Synthesis and Comparative Analysis

The true power of this approach lies in comparing the data across all tested cell lines. Hypothetical data are presented below to illustrate this comparative analysis.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Compound X after 48h Treatment

Cell LineIC₅₀ (µM)Selectivity Index (IC₅₀ HEK293 / IC₅₀ Cancer Cell)
MCF-7 8.510.6
A549 15.25.9
HCT-116 25.03.6
HEK293 90.11.0

Interpretation: The compound shows the highest potency against the MCF-7 breast cancer cell line and demonstrates favorable selectivity for cancer cells over non-cancerous HEK293 cells.

Table 2: Comparative Apoptosis Induction by Compound X (at IC₅₀) after 24h

Cell Line% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7 (Control) 94.13.22.7
MCF-7 (Treated) 45.335.818.9
A549 (Control) 95.22.91.9
A549 (Treated) 60.122.517.4

Interpretation: The observed cytotoxicity in MCF-7 and A549 cells is strongly correlated with the induction of apoptosis.

Table 3: Comparative Cell Cycle Profile after 24h Treatment with Compound X (at IC₅₀)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 (Control) 65.220.114.7
MCF-7 (Treated) 25.815.558.7
A549 (Control) 58.924.316.8
A549 (Treated) 55.126.218.7

Interpretation: In MCF-7 cells, the compound induces a significant arrest in the G2/M phase of the cell cycle, a mechanism not observed in A549 cells. This highlights a cell-line-specific mechanism of action.

Postulated Mechanism of Action

Based on the literature for coumarin derivatives and the hypothetical data, we can postulate a potential mechanism. Many coumarins exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and the activation of the intrinsic apoptosis cascade.

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Cascade Compound 2-[(2-Oxo-2H-chromen-7-YL) oxy]propanoic acid PI3K PI3K/Akt Pathway Compound->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Upregulates Bax Bax (Pro-apoptotic) PI3K->Bax Inhibits Bcl2->Bax Sequesters Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated mechanism involving PI3K/Akt pathway inhibition.

The G2/M arrest observed specifically in MCF-7 cells suggests an additional mechanism may be at play in that cell line, possibly involving the disruption of microtubule dynamics or interference with cyclin-dependent kinases that regulate the G2/M checkpoint.

Conclusion

This guide outlines a systematic, multi-tiered strategy for the cross-validation of "this compound" bioactivity. By employing a diverse cell line panel and integrating data from viability, apoptosis, and cell cycle assays, researchers can build a comprehensive profile of the compound's efficacy, selectivity, and potential mechanisms of action. This rigorous approach is fundamental to identifying cell-type-specific effects and provides the robust, objective data necessary to justify advancing a promising compound into the next phase of drug development.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to provide you with technical guidance that is not only accurate but also practical and grounded in established safety protocols. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe disposal of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid, a compound belonging to the coumarin and phenoxy acid classes. The causality behind each step is explained to ensure a comprehensive understanding of the required protocols.

This compound, while not extensively characterized in publicly available safety literature, shares structural similarities with other chemicals that are known to be hazardous. A safety data sheet for the closely related compound, 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid, indicates that it can cause skin, eye, and respiratory irritation[1]. Therefore, it is imperative to handle this compound with the same level of caution.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment must be conducted. Given the known hazards of similar compounds, it is crucial to assume that this compound may be a skin and eye irritant and potentially harmful if inhaled or ingested[1].

Essential Personal Protective Equipment (PPE):

PPE CategorySpecific EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and potential irritation[1][2].
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and airborne particles[1][2].
Body Protection Laboratory coatTo protect skin and clothing from contamination[2].
Respiratory Protection NIOSH-approved respiratorRecommended if handling fine powders outside of a fume hood to prevent respiratory irritation[1][3].

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2].

II. Waste Characterization and Segregation: A Step-by-Step Protocol

Proper characterization and segregation of chemical waste are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[4].

Step 1: Hazardous Waste Determination The first step is to determine if the waste is hazardous. Based on the irritant properties of a similar compound, it is prudent to manage this compound as a hazardous waste[1]. A trained professional, such as a member of your institution's Environmental Health and Safety (EHS) department, should make the final determination[5].

Step 2: Waste Segregation Do not mix this waste with other waste streams unless explicitly permitted by your EHS department[6]. Incompatible chemicals can react violently or produce toxic gases[7]. This compound should be collected as a solid organic waste. Any contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be disposed of in the same container[6].

Step 3: Aqueous Waste Do not dispose of this compound or any solutions containing it down the drain[6][8]. The environmental fate of many heterocyclic compounds is a concern due to their potential persistence and ecotoxicity[9][10]. All aqueous solutions containing this compound must be collected as hazardous aqueous waste[6].

III. Disposal Workflow and On-site Management

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Handling Waste cluster_1 Waste Characterization cluster_2 Waste Collection & Storage cluster_3 Final Disposal start This compound Waste is_solid Is the waste solid or contaminated consumables? start->is_solid is_liquid Is the waste an aqueous solution? start->is_liquid solid_waste_container Collect in a designated 'Hazardous Solid Organic Waste' container. is_solid->solid_waste_container Yes liquid_waste_container Collect in a designated 'Hazardous Aqueous Waste' container. is_liquid->liquid_waste_container Yes label_container Label container with: - 'Hazardous Waste' - Chemical Name - Accumulation Start Date - Primary Hazards (Irritant) solid_waste_container->label_container liquid_waste_container->label_container saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->saa ehs_contact Contact EHS for pickup and disposal by a licensed contractor. saa->ehs_contact

Caption: Disposal decision workflow for this compound.

On-site Management in a Satellite Accumulation Area (SAA):

  • Containers: Use only appropriate, leak-proof containers for waste storage. It is recommended to use the original container if it is in good condition, or a new container made of a compatible material[7][11].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, the accumulation start date, and the primary hazards[4][7].

  • Storage: Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator[5][7]. This area must be secure and away from incompatible materials[6]. The container must remain closed except when adding waste[7].

  • Time and Volume Limits: Be aware of the accumulation limits for your facility's generator status. For SAAs, up to 55 gallons of hazardous waste can be accumulated. Once a container is full, it must be moved to a central accumulation area within three days[7]. Partially filled containers may remain in the SAA for up to one year[7].

IV. Final Disposal Arrangements

The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. This process is typically managed by your institution's EHS department[6]. Never attempt to dispose of this chemical through standard trash or by incineration without professional consultation. The Precautionary Statement P501, "Dispose of contents/container to an approved waste disposal plant," from the safety data sheet of a similar compound, reinforces this critical step[1].

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

A Senior Application Scientist's Guide to Handling 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of 2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to empower you with the knowledge for a secure laboratory environment.

Hazard Assessment: Understanding the Compound

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Furthermore, the compound belongs to two chemical classes—coumarins and carboxylic acids—which carry their own intrinsic hazards. Some coumarin derivatives are classified as toxic if swallowed and can be harmful to aquatic life, necessitating a cautious approach to handling and disposal.[2][3][4] Carboxylic acids, in general, can cause burns and tissue damage upon direct contact.[5]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to create an impermeable barrier between you and the chemical agent.

  • Eye and Face Protection: Given the H319 warning for serious eye irritation, this is a non-negotiable control.[1]

    • Causality: The mucous membranes of the eyes are highly susceptible to damage from chemical irritants. A splash could lead to significant and potentially irreversible harm.[5]

    • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields for handling solutions in small quantities.[6]

    • Best Practice: For any procedure involving the solid form (potential for dust) or larger volumes of solution (increased splash risk), chemical splash goggles are required. A face shield worn over safety glasses or goggles offers an additional, robust layer of protection.[5][6]

  • Hand Protection: To mitigate the risk of skin irritation (H315), appropriate gloves are essential.[1]

    • Causality: The skin's natural barrier can be compromised by chemical irritants, leading to inflammation and potential sensitization.

    • Recommendation: Chemical-resistant nitrile gloves are the standard for handling this compound.[6][7] Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[4]

  • Body Protection: Preventing incidental contact with the torso and limbs is a fundamental aspect of laboratory safety.

    • Causality: Accidental spills or splashes can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

    • Recommendation: A fully buttoned, long-sleeved lab coat is mandatory.[6] For procedures with a higher risk of significant spillage, a chemical-resistant apron over the lab coat provides an additional layer of security. Fully enclosed shoes, preferably made of a chemical-resistant material, are also required.[6]

  • Respiratory Protection: The potential for respiratory irritation (H335) makes control of airborne particles critical.[1][8]

    • Causality: Inhalation of fine chemical dust can irritate the sensitive tissues of the respiratory tract.

    • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize airborne concentrations.[6]

    • Secondary Control: If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 mask for low levels of dust or a full-face respirator with appropriate cartridges for higher potential exposure) is required.[5][6]

PPE Selection Matrix

This table provides a quick reference for selecting the appropriate level of PPE based on the specific laboratory task.

Task / ProcedureEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Stock Solution Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Small Volume Solution Transfer Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required (if no aerosol)
Large Volume Solution Handling Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatNot Required (if no aerosol)
Cleaning & Decontamination Chemical Splash GogglesNitrile GlovesLab CoatNot Required

Operational Protocol: Weighing and Solubilizing the Compound

This step-by-step protocol ensures a self-validating system of safety from preparation to cleanup.

Step 1: Pre-Operational Safety Check

  • Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.[6]

  • Verify Ventilation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, the solvent, and a clearly labeled hazardous waste container before handling the chemical.[6]

  • Don PPE: Put on all required PPE as outlined in the matrix above (goggles, face shield, lab coat, nitrile gloves).

Step 2: Chemical Handling

  • Weighing: Inside the fume hood, carefully transfer the desired amount of solid this compound onto a weigh boat. Use smooth motions to avoid generating dust.

  • Transfer: Use a spatula to gently transfer the weighed solid into the appropriate glassware.

  • Solubilization: Slowly add the desired solvent to the solid to prevent splashing. If necessary, gently swirl or stir the mixture to aid dissolution.

Step 3: Post-Handling and Decontamination

  • Initial Cleanup: Dispose of any single-use contaminated items (e.g., weigh boat, disposable pipette tips) into the designated hazardous waste container.

  • Surface Decontamination: Thoroughly clean the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove gloves first, followed by the face shield, goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

Emergency Procedures

  • IF ON SKIN: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • IF INHALED: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal is critical to protect both personnel and the environment.

  • Solid Waste: All disposable materials contaminated with the compound, including gloves, paper towels, and weigh boats, must be placed in a dedicated, clearly labeled hazardous solid waste container.[2][6]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled hazardous liquid waste container. Do not empty into drains.[8][9]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[2]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct level of personal protective equipment.

PPE_Selection_Workflow cluster_start Initial State cluster_assessment Hazard & Task Assessment cluster_ppe Required PPE Ensemble start Begin Task with This compound is_solid Handling Solid (e.g., Weighing)? start->is_solid is_splash_risk Significant Splash Risk? is_solid->is_splash_risk No (Solution) ppe_hood Engineering Control: - Chemical Fume Hood is_solid->ppe_hood Yes ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses is_splash_risk->ppe_base No (Small Volume) ppe_goggles Upgrade Eye Protection: - Chemical Goggles - Face Shield is_splash_risk->ppe_goggles Yes ppe_hood->ppe_goggles

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Oxo-2H-chromen-7-YL)oxy]propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.